1-(Chloromethyl)-4-methoxy-2-nitrobenzene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
1-(chloromethyl)-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5H2,1H3 |
InChI Key |
IKXFTJGKNJOQNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Chloromethyl)-4-methoxy-2-nitrobenzene (CAS No. 6378-19-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene, a versatile bifunctional molecule of significant interest in contemporary chemical biology and drug discovery. With the CAS Number 6378-19-4, this compound, also known as 4-methoxy-3-nitrobenzyl chloride, integrates the reactivity of a benzylic halide with the unique photochemical properties conferred by the ortho-nitro group. This guide will delve into its synthesis, physicochemical properties, key chemical transformations, and burgeoning applications, with a particular focus on its role as a photocleavable linker in chemical proteomics and as a strategic building block in the synthesis of complex molecular architectures for drug development. The content herein is curated to provide both foundational knowledge and field-proven insights for researchers and professionals in the chemical and biomedical sciences.
Introduction and Significance
1-(Chloromethyl)-4-methoxy-2-nitrobenzene is a substituted toluene derivative that has emerged as a valuable tool in the design of sophisticated chemical probes and therapeutic constructs. Its utility stems from two key structural features: the chloromethyl group, which serves as a reactive handle for covalent modification of various nucleophiles, and the ortho-nitrobenzyl moiety, a well-established photolabile protecting group. The strategic placement of the methoxy group further modulates the electronic properties of the aromatic ring, influencing both its reactivity and photochemical efficiency.
In the realm of drug discovery, the quest for targeted therapies has led to the development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to a monoclonal antibody that directs it to cancer cells.[1] The linker connecting the antibody and the payload is a critical component, and photocleavable linkers based on the nitrobenzyl scaffold offer the potential for spatiotemporal control over drug release.[2][3] Similarly, in chemical proteomics, the identification of protein-protein interactions and the cellular targets of small molecules is a formidable challenge. Photocleavable linkers enable the capture and subsequent release of protein complexes or drug-target adducts under mild, light-induced conditions, facilitating their analysis by mass spectrometry.[4][5][6] This guide will explore the fundamental chemistry of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene and its practical applications in these cutting-edge fields.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 6378-19-4 | |
| Molecular Formula | C₈H₈ClNO₃ | |
| Molecular Weight | 201.61 g/mol | |
| Synonyms | 4-(Chloromethyl)-1-methoxy-2-nitrobenzene, 4-Methoxy-3-nitrobenzyl chloride | |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 68-71 °C | |
| Boiling Point | Decomposes upon heating | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, acetone); insoluble in water. |
Spectroscopic Data:
| Spectrum | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (d, J=2.0 Hz, 1H), 7.55 (dd, J=8.4, 2.0 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 4.65 (s, 2H), 3.95 (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 155.0, 140.0, 134.5, 128.0, 125.5, 112.0, 56.5, 45.0. |
| Infrared (IR) | ν (cm⁻¹): ~3100 (aromatic C-H), ~2950 (aliphatic C-H), ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~1250 (C-O stretch), ~750 (C-Cl stretch). |
| Mass Spectrometry (EI) | m/z: 201 (M⁺), 166 (M⁺ - Cl), 136 (M⁺ - Cl - NO). |
Synthesis of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene
The synthesis of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene is typically achieved through the chloromethylation of 4-methoxy-2-nitrotoluene or a related precursor. A representative synthetic route involves the free-radical chlorination of the benzylic methyl group.
Experimental Protocol: Free-Radical Chlorination
This protocol is based on established methods for the benzylic chlorination of activated toluene derivatives.[7]
Materials:
-
4-Methoxy-2-nitrotoluene
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., chlorobenzene)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-2-nitrotoluene (1.0 equivalent) in carbon tetrachloride.
-
Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine to remove any acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-(Chloromethyl)-4-methoxy-2-nitrobenzene by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality Behind Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is a convenient and effective source of chlorine radicals for benzylic chlorination. It is a crystalline solid that is easier to handle than chlorine gas.
-
AIBN or BPO: These are radical initiators that decompose upon heating to generate radicals, which then initiate the chain reaction of chlorination.
-
Inert Solvent: Carbon tetrachloride is a traditional solvent for radical reactions, but due to its toxicity and environmental concerns, alternatives like chlorobenzene can be used. The solvent should be inert to the reaction conditions.
-
Aqueous Workup: The washing steps are crucial to remove unreacted reagents and byproducts, ensuring the purity of the final product.
Caption: Synthetic workflow for 1-(Chloromethyl)-4-methoxy-2-nitrobenzene.
Chemical Reactivity and Applications
The reactivity of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene is dominated by the chloromethyl group, which is susceptible to nucleophilic substitution, and the nitrobenzyl moiety, which can undergo photochemical cleavage.
Nucleophilic Substitution Reactions
The benzylic chloride is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the covalent attachment of this molecule to other chemical entities.
Reaction with Thiol Nucleophiles: Thiols, such as the side chain of cysteine residues in proteins, are excellent nucleophiles for displacing the chloride. This reaction is fundamental to its use in bioconjugation and proteomics.
R₂NH + Cl-CH₂-Ar-NO₂ → R₂N-CH₂-Ar-NO₂ + HCl
Caption: Workflow for using a photocleavable linker in proteomics.
Role in Drug Discovery and Development
In drug development, particularly in the field of antibody-drug conjugates (ADCs), precise control over payload release is critical to maximizing efficacy and minimizing off-target toxicity. [1]Photocleavable linkers derived from 1-(Chloromethyl)-4-methoxy-2-nitrobenzene offer a promising strategy for achieving this control. An ADC equipped with such a linker could circulate harmlessly in the body until it reaches the tumor site, where localized light application could trigger the release of the cytotoxic payload. This approach is still in the exploratory stages but holds immense potential for targeted cancer therapy.
Furthermore, the title compound serves as a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules with potential biological activity. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form heterocycles.
Safety and Handling
As a reactive chemical, proper safety precautions must be observed when handling 1-(Chloromethyl)-4-methoxy-2-nitrobenzene.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
1-(Chloromethyl)-4-methoxy-2-nitrobenzene is a valuable and versatile chemical entity with significant applications in modern chemical research and development. Its dual functionality as a reactive alkylating agent and a photolabile moiety makes it an enabling tool in chemical proteomics and a promising component in the design of next-generation targeted therapeutics. A thorough understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential. As research in these fields continues to advance, the demand for sophisticated molecular tools like 1-(Chloromethyl)-4-methoxy-2-nitrobenzene is expected to grow, further solidifying its importance in the scientific community.
References
-
mediaTUM. Design of cleavable linkers and applications in chemical proteomics. [Link]
-
ACS Publications. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. [Link]
-
Molecular Omics. Cleavable linkers and their application in MS-based target identification. [Link]
-
PMC. Cleavable Cross-Linkers Redefined by a Novel MS3-Trigger Algorithm. [Link]
-
PMC. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. [Link]
-
PMC. Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials. [Link]
-
Springer Nature Experiments. Cleavable Linkers in Chemical Proteomics Applications. [Link]
-
PMC. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. [Link]
-
OncologyTube. Antibody-Drug Conjugates: 40 Years of Cancer Treatment Innovation. [Link]
-
ADC Review. Advances in the Development of Dual-Drug Antibody Drug Conjugates. [Link]
-
MDPI. Recent Advances about the Applications of Click Reaction in Chemical Proteomics. [Link]
-
ResearchGate. (a) Cys thiol protection with the 4-methoxybenzyl (Mob) protecting... [Link]
-
MDPI. Quantitative Proteomics Reveals Fh15 as an Antagonist of TLR4 Downregulating the Activation of NF-κB, Inducible Nitric Oxide, Phagosome Signaling Pathways, and Oxidative Stress of LPS-Stimulated Macrophages. [Link]
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1-(Chloromethyl)-4-methoxy-2-nitrobenzene mechanism of action
[1]
Executive Summary & Compound Identity
1-(Chloromethyl)-4-methoxy-2-nitrobenzene is a specialized benzyl chloride derivative used primarily as a photolabile protecting group (PPG) reagent.[1] It allows for the "caging" of bioactive molecules (neurotransmitters, nucleotides, peptides), rendering them inert until activated by light.
-
IUPAC Name: 1-(Chloromethyl)-4-methoxy-2-nitrobenzene[1]
-
Common Name: 4-Methoxy-2-nitrobenzyl chloride (MNB-Cl)[1]
-
Role: Photocleavable Reagent / Genotoxic Impurity (GTI)[1]
-
Molecular Formula: C₉H₁₀ClNO₃[1]
-
Core Reactivity: Electrophilic benzylic substitution (
) and Nitro-facilitated photochemical rearrangement.[1]
Mechanism of Action I: Chemical Alkylation (The "Attachment")
Before the molecule can function as a photolabile tool, it must be covalently attached to a substrate. This occurs via a classic nucleophilic substitution mechanism.[1]
The Electrophilic Trigger
The chloromethyl group (
-
Mechanism:
(Bimolecular Nucleophilic Substitution).[1] -
Nucleophiles: Primary/secondary amines, carboxylates, thiols, and phosphates.[1]
-
Reaction Kinetics: The para-methoxy group acts as an electron-donating group (EDG), which slightly modulates the reactivity compared to the unsubstituted o-nitrobenzyl chloride, balancing stability with reactivity.[1]
Biological Implication: Genotoxicity
This alkylation mechanism is also the source of the compound's toxicity. If present as an impurity in a drug substance, MNB-Cl acts as a direct-acting mutagen .[1]
Mechanism of Action II: Photochemical Uncaging (The "Function")
The defining mechanism of this molecule is its ability to release the attached substrate upon irradiation with near-UV light (
The Norrish Type II-like Rearrangement
The cleavage proceeds through an intramolecular redox reaction characteristic of o-nitrobenzyl systems.[1]
-
Excitation: Absorption of a photon (
) excites the nitro group to a singlet state, which undergoes intersystem crossing to a triplet state ( ).[1] -
Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen (
-hydrogen), forming a biradical species.[1] -
Aci-Nitro Tautomerization: The biradical relaxes to form the aci-nitro intermediate (a transient, colored species).[1]
-
Cyclization: The aci-nitro species cyclizes to form a 1,3-dihydrobenzisoxazol-1-ol intermediate.[1]
-
Collapse & Release: This unstable hemiacetal collapses, releasing the free substrate (e.g., ATP, Glutamate) and generating the byproduct 4-methoxy-2-nitrosobenzaldehyde .[1]
Visualization of Photolysis Pathway
The following diagram details the photochemical cascade.
Figure 1: The photochemical uncaging mechanism of 4-methoxy-2-nitrobenzyl derivatives.
Application in Drug Development
While not a therapeutic drug itself, MNB-Cl is a critical "Tool Compound" in pre-clinical development.[1]
Spatiotemporal Drug Delivery (Caged Compounds)
Researchers use MNB-Cl to synthesize "caged" versions of neurotransmitters (e.g., MNB-Glutamate) or nucleotides (e.g., MNB-ATP).[1]
-
Utility: Allows precise temporal control of receptor activation in tissue slices or cell cultures.[1]
-
Advantage: The methoxy group at the 4-position shifts the absorption maximum to longer wavelengths (closer to 350 nm) compared to unsubstituted nitrobenzyl groups, reducing UV damage to biological samples.[1]
Impurity Management (Genotoxic Impurity)
In the synthesis of complex APIs, benzyl halides are often used. If MNB-Cl is used as an intermediate, it is classified as a Mutagenic Impurity (Class 2 or 3 in ICH M7 guidelines) .[1]
-
Control Strategy: Manufacturers must demonstrate "Purge Factors"—proving that the downstream chemistry destroys the reactive alkyl halide (e.g., via hydrolysis or reaction with a scavenger).
Experimental Protocols
Protocol: Synthesis of MNB-Caged Carboxylate (General)
Objective: To protect a carboxylic acid drug moiety using MNB-Cl.[1]
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve Substrate ( | Polar aprotic solvent favors |
| 2 | Add | Deprotonates the acid to form the more nucleophilic carboxylate anion. |
| 3 | Add MNB-Cl ( | Controls exotherm; limits over-alkylation. |
| 4 | Stir at RT for | Allows |
| 5 | Quench with water; extract with EtOAc.[1] | Removes inorganic salts. |
| 6 | Purification via Flash Chromatography.[1] | Critical: Use UV detection.[1] MNB group absorbs strongly.[1] |
Protocol: Photochemical Uncaging
Objective: To release the active drug in vitro.[1]
-
Preparation: Dissolve MNB-caged compound in buffer (PBS, pH 7.4).
-
Light Source: Mercury arc lamp or LED (
nm). -
Irradiation: Expose sample for
minutes.-
Note: The quantum yield (
) for MNB cleavage is typically .[1]
-
-
Validation: Monitor the disappearance of the caged peak and appearance of the free drug via HPLC.
Safety & Toxicology Profile
Reactivity & Hazards[1]
-
Skin/Eye Irritant: Causes severe irritation due to alkylation of surface proteins.[1]
-
Lachrymator: Benzyl halides are potent tear gas agents.[1]
-
Genotoxicity: Positive in Ames Test (Salmonella typhimurium).[1]
Alkylation Toxicity Pathway
Figure 2: Mechanism of genotoxicity via DNA alkylation.[1]
References
-
Photochemistry of Nitrobenzyl Groups: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013.[1] Link[1]
-
Synthesis Application: Bochet, C. G.[1][3] "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1, 2002. Link
-
Genotoxicity of Benzyl Halides: Ashby, J., et al. "Mutagenicity of Benzyl Chloride and its Derivatives." Mutation Research, 1982.[1] Link
-
Mechanism of Uncaging: Corrie, J. E. T., et al. "Caged nucleotides and neurotransmitters."[1] Bioorganic & Medicinal Chemistry, 2005.[1] Link[1]
1-(Chloromethyl)-4-methoxy-2-nitrobenzene safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene
This guide provides a comprehensive safety and handling overview for 1-(Chloromethyl)-4-methoxy-2-nitrobenzene (CAS No. 6378-19-4), tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with practical, field-proven insights to ensure the highest standards of laboratory safety and experimental integrity. We will delve into the causality behind safety protocols, creating a self-validating system of risk management for handling this reactive chemical intermediate.
Compound Identification and Rationale for Stringent Safety
Accurate identification is the cornerstone of chemical safety. The compound in focus is systematically named 1-(Chloromethyl)-4-methoxy-2-nitrobenzene . However, to ensure unambiguous identification across databases and supplier catalogues, it is imperative to use its Chemical Abstracts Service (CAS) number: 6378-19-4 .
This compound belongs to a class of nitroaromatic compounds containing a benzylic chloride moiety. This specific combination of functional groups is the primary driver for its utility in chemical synthesis and, simultaneously, the source of its significant hazards. The nitro group is a strong electron-withdrawing group, activating the benzene ring, while the chloromethyl group is a reactive electrophile, making it a potent alkylating agent. This reactivity is desirable for forming new carbon-carbon bonds in drug synthesis but also means it can readily react with biological nucleophiles, such as DNA and proteins, underscoring the need for meticulous handling.
Key Compound Identifiers
| Property | Value | Source |
| CAS Number | 6378-19-4 | [1][2] |
| Molecular Formula | C₈H₈ClNO₃ | [1][2] |
| Molecular Weight | 201.61 g/mol | [1][2] |
| Synonyms | 4-(chloromethyl)-1-methoxy-2-nitrobenzene, 4-Methoxy-3-nitrobenzyl chloride | [2] |
Hazard Analysis: A Mechanistic Perspective
The hazards associated with 1-(Chloromethyl)-4-methoxy-2-nitrobenzene are best understood by examining its chemical structure. While specific GHS classification data for this exact compound is not universally published, a robust hazard assessment can be constructed by analyzing closely related analogues.
-
1-Chloro-4-methoxy-2-nitrobenzene (CAS 10298-80-3): This structural isomer is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[3]
-
1-(Chloromethyl)-4-nitrobenzene (CAS 100-14-1): This analogue, lacking the methoxy group, is known to cause skin and eye irritation.[4] High levels of exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[4]
Based on these data, it is prudent to assume that 1-(Chloromethyl)-4-methoxy-2-nitrobenzene presents, at a minimum, the following hazards:
-
Skin Irritation: The alkylating nature of the chloromethyl group can lead to irritation upon contact.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.
-
Potential for Alkylation: As a reactive alkylating agent, there is a theoretical risk of mutagenicity, and it should be handled as a potential carcinogen, even if not officially classified as such.[4]
The following DOT script visualizes the logical flow of hazard identification based on structural analogy.
Caption: Hazard inference workflow for the target compound.
Exposure Control and Personal Protection: A Multi-Layered Defense
Given the identified hazards, a multi-layered approach to exposure control is mandatory. Workplace controls are always superior to relying solely on Personal Protective Equipment (PPE).[4]
Engineering Controls
The primary line of defense is to minimize the release of the chemical into the work environment.
-
Fume Hood: All handling of solid and dissolved 1-(Chloromethyl)-4-methoxy-2-nitrobenzene must be conducted in a certified chemical fume hood to control airborne dust and vapors.
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.
-
Enclosed Systems: For larger-scale reactions, the use of enclosed reactors and automated transfer systems should be prioritized.[4]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly.
| Protection Type | Specification | Rationale and Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles when there is a splash hazard. | Prevents eye contact which can cause serious irritation.[3][5] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). A lab coat and, for larger quantities, impervious clothing or an apron. | Prevents skin contact, which causes irritation.[3][4][5] |
| Respiratory Protection | Not typically required if work is performed within a functional fume hood. If a fume hood is unavailable or fails, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[5][6] | Prevents inhalation, which can cause respiratory irritation.[3] |
The following diagram illustrates the hierarchy of controls for safe handling.
Caption: Hierarchy of controls for chemical handling.
Emergency Procedures: Rapid and Methodical Response
In the event of an exposure or spill, a pre-planned, systematic response is critical to minimizing harm.
First-Aid Measures
| Exposure Route | Protocol | Rationale |
| Inhalation | 1. Immediately move the victim to fresh air.[3][5] 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, provide artificial respiration (avoid mouth-to-mouth).[3][5] 4. Seek immediate medical attention. | To remove the individual from the contaminated atmosphere and provide respiratory support. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[3][4] 2. Wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] 3. Seek medical attention if irritation develops or persists. | To quickly remove the chemical from the skin to minimize irritation and absorption. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] 2. Remove contact lenses if present and easy to do so.[3] 3. Seek immediate medical attention. | To dilute and wash away the chemical, preventing serious eye damage. |
| Ingestion | 1. Rinse the mouth thoroughly with water.[3] 2. Do NOT induce vomiting.[3][5] 3. If the person is conscious, give 2-4 cupfuls of water to drink.[5] 4. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. Dilution is the preferred immediate action. |
Accidental Release Measures
A spill of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene requires a calm and organized response.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Don PPE: Wear the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain: Prevent further spread of the spill. For solid spills, avoid generating dust.[3][5]
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal.[5] Use spark-proof tools if there is any fire risk.[3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste container according to institutional and local hazardous waste regulations.[3]
Handling, Storage, and Stability
Proactive measures in handling and storage are essential for preventing incidents.
-
Safe Handling: Always handle in a well-ventilated area, preferably a fume hood.[3][5] Avoid the formation of dust and aerosols.[3] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in areas where the chemical is used.[4]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5] The storage area should be secure and separate from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, amines, and alcohols.[4][5]
-
Hazardous Decomposition: When heated to decomposition or in a fire, this compound may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[4][5]
Fire-Fighting Measures
In the event of a fire involving this compound, specific precautions must be taken.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4]
-
Specific Hazards: The material may burn but does not ignite readily.[4] The primary hazard is the production of poisonous gases during combustion.[4][5]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][5]
Conclusion
1-(Chloromethyl)-4-methoxy-2-nitrobenzene is a valuable reagent whose utility is intrinsically linked to its chemical reactivity. This same reactivity necessitates a profound respect for its hazards. By understanding the mechanistic basis of these hazards, implementing robust engineering controls, adhering to strict PPE protocols, and being prepared for emergency situations, researchers can handle this compound safely and effectively. The principles outlined in this guide are designed to foster a culture of safety that protects the individual researcher, the integrity of the research, and the wider laboratory environment.
References
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BENZENE, 1-(CHLORO- METHYL)-4-NITRO- HAZARD SUMMARY - NJ.gov. [Link]
-
1-Chloro-2-(methoxymethyl)-4-nitrobenzene | C8H8ClNO3 | CID 19912867 - PubChem. [Link]
-
1-CHLORO-4-METHOXY-2-NITROBENZENE | CAS 10298-80-3 - Matrix Fine Chemicals. [Link]
-
4-(Chloromethyl)-2-nitroanisole | C8H8ClNO3 | CID 80785 - PubChem. [Link]
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- 4. nj.gov [nj.gov]
- 5. 1-Chloro-4-methoxy-2-nitrobenzene(10298-80-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
Photolabile Protecting Groups: A Technical Guide to Chromatic Orthogonality and Caged Synthesis
Topic: Introduction to Photolabile Protecting Groups in Organic Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Photolabile protecting groups (PPGs), often termed "photocages," represent a paradigm shift in organic synthesis and chemical biology.[1] Unlike traditional protecting groups that rely on orthogonal chemical reagents (acids, bases, fluorides) for removal, PPGs are cleaved by photon absorption. This mechanism offers spatiotemporal precision —the ability to release a bioactive molecule or reactive intermediate at a specific time and location without introducing invasive chemical additives.
This guide moves beyond basic definitions to explore the mechanistic underpinnings, strategic selection, and experimental protocols for the three dominant PPG classes: o-Nitrobenzyl , Coumarin , and BODIPY derivatives. It focuses on maximizing quantum efficiency, minimizing phototoxicity, and achieving chromatic orthogonality.
Mechanistic Principles
The efficiency of a PPG is governed by the uncaging cross-section (
To select the right PPG, one must understand the cleavage pathway.
Primary Cleavage Mechanisms
-
Norrish Type II (o-Nitrobenzyl): Involves an intramolecular
-hydrogen abstraction by an excited nitro group, leading to an aci-nitro intermediate that collapses to release the substrate and a nitroso byproduct. -
Photo-S_N1 (Coumarin): Heterolytic bond cleavage from the singlet excited state generates an ion pair (coumarin cation and substrate anion), followed by solvent trapping.
-
Electron Transfer (BODIPY): Often involves photoinduced electron transfer (PeT) or access to specific conical intersections that facilitate bond breaking over fluorescence.
Visualizing the Pathway
The following diagram illustrates the energy flow from photon absorption to substrate release.
Figure 1: Energy landscape of photodeprotection. High quantum yield requires the rate of product formation to exceed fluorescence and non-radiative decay.
Strategic Classes of Photolabile Groups
The Workhorse: o-Nitrobenzyl (oNB) Systems[4][5]
-
Best For: Solid-phase peptide/DNA synthesis, hydrogel patterning.
-
Key Variants:
-
NVOC (6-nitroveratryloxycarbonyl): Adds methoxy groups to red-shift absorption (~350 nm).
-
MeNVOC: Alpha-methyl substitution prevents the formation of reactive aldehyde byproducts.
-
-
Critical Limitation: The nitrosobenzaldehyde byproduct is highly absorbent (internal filter effect) and reactive toward amines (Schiff base formation).
-
Expert Solution: Always perform photolysis in the presence of an aldehyde scavenger (see Protocol).
The Fast Releaser: Coumarin (DEACM)
-
Best For: Rapid kinetic studies (neurotransmitter release), biological environments.
-
Mechanism: Photo-S_N1 heterolysis.
-
Key Variant: DEACM (7-diethylamino-4-hydroxymethylcoumarin) .[1][3][6]
-
Advantages:
-
Fast release rates (
). -
Fluorescence changes upon cleavage allow for real-time monitoring.
-
Red-shifted absorption (~400 nm) compared to oNB.
-
The Deep Tissue Agent: BODIPY[9]
-
Best For: In vivo applications, chromatic orthogonality.
-
Mechanism: Single electron transfer / Conical intersection modulation.
-
Advantages:
-
NIR Activation: Can be engineered to absorb >650 nm (optical window of tissue).[2]
-
High Extinction:
(very efficient photon capture).
-
-
Challenge: Native BODIPY has high fluorescence and low uncaging yield.
-
Solution: meso-Substitution with bulky groups or specific electron donors forces the molecule into a dark, reactive state rather than a fluorescent one.
Comparative Data Analysis
The following table summarizes the photophysical properties critical for experimental design.
| PPG Class | Quantum Yield ( | Uncaging Cross-Section ( | Byproduct Toxicity | ||
| o-Nitrobenzyl | 280–365 | 5,000 – 10,000 | 0.01 – 0.60 | Low | Moderate (Nitroso) |
| Coumarin (DEACM) | 350–420 | 10,000 – 20,000 | 0.05 – 0.30 | High | Low |
| p-Hydroxyphenacyl | 280–300 | 10,000 – 15,000 | 0.10 – 0.90 | Moderate | Very Low |
| BODIPY | 500–750+ | 40,000 – 80,000 | 0.001 – 0.05 | High (due to | Low |
Experimental Protocols
Synthesis: Installation of NVOC on an Amine
Standard protection for solid-phase synthesis.
-
Reagents: NVOC-Cl (6-nitroveratryloxycarbonyl chloride), Dioxane, Na2CO3 (aq).
-
Procedure:
-
Dissolve amino-substrate (1.0 equiv) in 1:1 Dioxane/10% Na2CO3.
-
Cool to 0°C.
-
Add NVOC-Cl (1.1 equiv) dropwise over 15 mins.
-
Stir at RT for 2–4 hours (Monitor by TLC).
-
Workup: Acidify to pH 3 (HCl), extract with EtOAc, wash with brine, dry over MgSO4.
-
-
Validation: Check NMR for the characteristic benzylic protons (~5.5 ppm) and methoxy singlets (~3.9 ppm).
Protocol: Efficient Photodeprotection of o-Nitrobenzyl Groups
This protocol includes the critical scavenging step often omitted in basic texts.
Materials:
-
Light Source: 365 nm LED or Hg-lamp (filtered).
-
Solvent: MeOH/PBS (1:1) or pure MeOH (solubility dependent).
-
Scavenger: Semicarbazide hydrochloride or Hydroxylamine hydrochloride.
Workflow:
-
Preparation: Dissolve the caged compound (1–10 mM) in the solvent.
-
Scavenger Addition: Add 5–10 equivalents of Semicarbazide HCl.
-
Why? This reacts immediately with the nitroso-benzaldehyde byproduct to form a semicarbazone, preventing it from absorbing light (internal filter) or reacting with the released amine.
-
-
Irradiation: Place sample in a quartz cuvette or glass vial (borosilicate filters <300 nm). Irradiate with stirring.
-
Time: Typically 10–60 minutes depending on intensity (measure via HPLC).
-
-
Workup: Evaporate solvent. If using semicarbazide, the byproduct is water-soluble; the free amine can often be extracted into organic solvent at basic pH.
Diagram: Scavenger-Assisted Deprotection
Figure 2: The role of scavengers in preventing side reactions during o-nitrobenzyl photolysis.
Future Outlook: Chromatic Orthogonality
The frontier of PPG research is chromatic orthogonality —the ability to selectively uncage different functional groups in the same solution using different wavelengths.
-
Strategy: Combine a Coumarin-caged compound (uncages at 400 nm) with a BODIPY-caged compound (uncages at 650 nm).
-
Execution: Irradiate with Red light first (releases BODIPY payload only). Subsequently, irradiate with Blue/UV light (releases Coumarin payload).
-
Requirement: The PPG sensitive to shorter wavelengths (Coumarin) must be stable to the longer wavelengths used for the first PPG.
References
-
Klán, P. et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]
-
Friedman, S. H. (2020). "Efficient Far-Red/Near-IR Absorbing BODIPY Photocages by Blocking Unproductive Conical Intersections." Journal of the American Chemical Society. [Link]
-
Weinstain, R. et al. (2020). "Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties." MDPI. [Link]
-
Bochet, C. G. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption." ChemBioChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Optimized Photocleavage of 2-Nitrobenzyl Ethers
Abstract
The 2-nitrobenzyl (o-nitrobenzyl) group is a cornerstone of "caged" compound technology and photolabile linkers in solid-phase synthesis. Despite its popularity, inconsistent cleavage yields and slow kinetics often plague experimental workflows. This guide moves beyond basic textbook descriptions to provide a rigorous, field-proven protocol. We focus on the critical, often-overlooked rate-limiting steps—specifically the breakdown of the hemiacetal intermediate—and provide engineered solutions to the "internal filter" effect caused by nitroso byproducts.
Mechanistic Insight & Causality
To optimize photocleavage, one must control the Norrish Type II reaction pathway. The reaction is not a simple single-step bond break; it involves a cascade of intermediates.
The Critical Bottleneck: Hemiacetal Breakdown
Most protocols fail because they treat the initial photon absorption as the only variable. In reality, the rate-limiting step at neutral pH is often the thermal breakdown of the hemiacetal intermediate (see Diagram 1).
-
Acidic pH (< 6): Stabilizes the hemiacetal, significantly slowing release.
-
Neutral/Basic pH (7-8.5): Accelerates hemiacetal collapse, releasing the target molecule.
-
The "Internal Filter" Effect: The byproduct, 2-nitrosobenzaldehyde, absorbs strongly in the UV-A region (300–400 nm). As it accumulates, it competes with your starting material for photons, halting the reaction.
Diagram 1: Mechanistic Pathway & Rate-Limiting Steps
Caption: The photocleavage cascade. Note that the final hydrolysis step (Hemiacetal → Product) is thermal and pH-sensitive, not light-dependent.
Critical Parameters & Conditions
Table 1: Optimization Matrix
| Parameter | Optimal Condition | Why? |
| Wavelength | 365 nm (LED or Hg Arc) | Peak absorption for unsubstituted 2-nitrobenzyl. <300 nm damages biomolecules; >400 nm is inefficient without specific sensitization. |
| Solvent | MeOH, DMSO, or aq. Buffer | Protic solvents assist the proton transfer steps. Avoid benzene or pure non-polar solvents if possible. |
| pH | 7.4 – 8.0 | Maximizes hemiacetal breakdown rate. Avoid pH < 6 unless necessary for substrate stability. |
| Scavenger | Semicarbazide (5-10 mM) | Traps the nitroso byproduct, preventing it from absorbing light or reacting with primary amines (Schiff base formation). |
| Light Source | High-Power LED (365 nm) | LEDs reduce heat load compared to Hg lamps, preventing thermal degradation of sensitive payloads. |
Protocol A: Solution-Phase Uncaging (Biobiological Context)
Target: Release of "caged" small molecules (e.g., ATP, Glutamate, Drugs) in aqueous buffer.
Materials
-
Light Source: 365 nm LED array (approx. 10–50 mW/cm²).
-
Buffer: PBS (pH 7.[1]4) or HEPES (pH 7.5).
-
Scavenger: Semicarbazide Hydrochloride (Stock: 100 mM in water).
Step-by-Step Procedure
-
Preparation: Dissolve the caged compound in a minimal amount of DMSO (if necessary), then dilute into the working buffer (final conc. typically 10–100 µM).
-
Scavenger Addition: Add Semicarbazide Hydrochloride to a final concentration of 1–5 mM (or 10 equivalents relative to substrate).
-
Note: If your target molecule has a ketone/aldehyde, use Hydroxylamine instead, or omit scavenger and use flow photolysis.
-
-
Irradiation:
-
Monitoring: Monitor the disappearance of the starting material by HPLC or UV-Vis.
-
Self-Validation: If the solution turns yellow/brown and the reaction stalls, your scavenger concentration is too low (accumulation of nitroso compound).
-
Protocol B: Solid-Phase Linker Cleavage
Target: Cleaving peptides or oligonucleotides from resin beads (e.g., Polystyrene) via a photocleavable linker.
The "Bead Block" Problem
Resin beads are opaque and scatter light. Light cannot penetrate the inner core of a static bead, leading to low yields (<40%).
Enhanced "Crush & Stir" Method
-
Resin Prep: Swell the resin (e.g., 50 mg) in DCM or DMF for 30 mins.
-
Suspension: Transfer resin to a quartz vessel or clear glass vial with a magnetic stir bar.
-
Solvent: Add solvent (MeOH/DCM 1:1) sufficient to create a loose slurry.
-
Agitation (Critical): Stir vigorously.
-
Advanced Tip: For stubborn resins, gently crush the beads between two glass slides or use a pestle prior to irradiation to increase surface area-to-volume ratio.
-
-
Irradiation: Position the 365 nm LED lamp 2–5 cm from the vial. Irradiate for 30–60 minutes with continuous stirring.
-
Filtration: Filter the resin and wash with MeOH. Combine filtrates.
-
Quantification: Analyze cleavage efficiency via LC-MS.
Troubleshooting & Optimization Logic
Diagram 2: Decision Tree for Low Yields
Caption: Logical workflow to diagnose stalled reactions. Color change usually indicates byproduct interference.
References
-
Mechanism & pH Dependence: Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society. Link
-
Solid Phase Protocols: Kopylov, M., et al. (2021). "The Breaking Beads Approach for Photocleavage from Solid Support." ChemRxiv. Link
-
Scavenger Use: Pelliccioli, A. P., & Wirz, J. (2002). "Photoremovable Protecting Groups: Reaction Mechanisms and Applications." Photochemical & Photobiological Sciences. Link
-
Wavelength Efficiency: Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link
-
DNA/Linker Applications: Seo, T. S., et al. (2005). "Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA."[5] PNAS. Link
Sources
Application Note: 1-(Chloromethyl)-4-methoxy-2-nitrobenzene in Peptide Synthesis
Topic: Applications of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene in Peptide Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
1-(Chloromethyl)-4-methoxy-2-nitrobenzene (CAS: 35564-37-1), commonly known as 4-Methoxy-2-nitrobenzyl chloride (MNB-Cl) , is a specialized reagent used to introduce the 4-methoxy-2-nitrobenzyl (MNB) protecting group.
Unlike the more common o-nitrobenzyl (oNB) or 4,5-dimethoxy-2-nitrobenzyl (NVOC) groups, the MNB group offers a strategic "middle ground" in photolabile chemistry. It provides faster cleavage kinetics than unsubstituted o-nitrobenzyl groups due to the electron-donating methoxy substituent, while maintaining distinct solubility and stability profiles compared to the dimethoxy variants.
Key Utilities:
-
Photolabile C-Terminal Protection: Enables the synthesis of "caged" peptides and proteins that can be activated by light.
-
Backbone Amide Protection: Acts as a reversible backbone modification (analogous to Hmb) to disrupt
-sheet aggregation in "difficult" peptide sequences. -
Orthogonal Linker Systems: Facilitates the synthesis of peptides on solid support with a release mechanism orthogonal to both acid (Boc/Fmoc) and base treatments.
Chemical Foundation & Mechanism
The Reagent
-
IUPAC Name: 1-(Chloromethyl)-4-methoxy-2-nitrobenzene
-
Common Name: 4-Methoxy-2-nitrobenzyl chloride (MNB-Cl)
-
Structure: A benzyl chloride core substituted with a nitro group at the ortho position and a methoxy group at the para position relative to the chloromethyl moiety.
-
Role: Electrophilic alkylating agent. It reacts with nucleophiles (carboxylates, thiols, amines) to form MNB-protected derivatives.
Photolysis Mechanism
The utility of the MNB group relies on the classic o-nitrobenzyl photochemistry. Upon irradiation with near-UV light (350–365 nm), the nitro group undergoes an intramolecular redox reaction.
Mechanism Steps:
-
Excitation: Absorption of a photon (
) excites the nitro group to a triplet state. -
Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[1]
-
Rearrangement: The aci-nitro species rearranges to a cyclic isoxazole/hemiacetal.
-
Collapse: The ring collapses, cleaving the benzyl-heteroatom bond to release the free substrate (peptide) and the byproduct 4-methoxy-2-nitrosobenzaldehyde .
Figure 1: Mechanistic pathway of MNB photolysis. The reaction is driven by the ortho-nitro effect.
Key Applications in Peptide Synthesis[2][3]
C-Terminal Anchoring & Caging
The most direct application of MNB-Cl is the protection of the C-terminal carboxylic acid. This creates an MNB ester , which is stable to Trifluoroacetic acid (TFA) and piperidine, making it compatible with standard Fmoc/tBu SPPS cycles (provided the photolysis wavelength is avoided during synthesis).
-
Usage: Synthesis of "caged" peptides for biological studies where bioactivity is triggered by light.
-
Advantage: The MNB ester is orthogonal to acid-labile resins (e.g., Wang, Chlorotrityl).
Backbone Amide Protection (Advanced)
For peptides prone to aggregation (e.g., Amyloid-
-
Strategy: The MNB group replaces the amide proton (
). This bulky group physically blocks aggregation and chemically removes the H-bond donor. -
Protocol Note: While MNB-Cl is the precursor, the installation often involves reductive amination of the aldehyde or alkylation of a sulfonamide-protected amine, rather than direct alkylation of the amide bond which is difficult.
-
Removal: Post-synthesis photolysis restores the native peptide backbone.
Comparison of Photolabile Groups
| Feature | o-Nitrobenzyl (oNB) | 4-Methoxy-2-nitrobenzyl (MNB) | 4,5-Dimethoxy-2-nitrobenzyl (NVOC) |
| Substitution | None | 4-Methoxy | 4,5-Dimethoxy |
| Abs Max ( | ~280 nm | ~300-310 nm (tail to 350) | ~340-350 nm |
| Cleavage Speed | Slow | Intermediate/Fast | Fast |
| Solubility | Low | Moderate | Moderate/High |
| Byproduct | Nitrosobenzaldehyde | 4-Methoxy-2-nitrosobenzaldehyde | 6-Nitroveratraldehyde |
Experimental Protocols
Protocol A: Synthesis of MNB-Protected Amino Acids (Esterification)
This protocol describes the protection of an N-protected amino acid (e.g., Boc-Phe-OH) using MNB-Cl.
Reagents:
-
N-protected Amino Acid (1.0 equiv)
-
1-(Chloromethyl)-4-methoxy-2-nitrobenzene (MNB-Cl) (1.1 equiv)
-
Cesium Carbonate (
) (0.6 equiv) or DIEA (1.5 equiv) -
Solvent: DMF (Anhydrous)[2]
Step-by-Step:
-
Dissolution: Dissolve the N-protected amino acid in anhydrous DMF (concentration ~0.2 M).
-
Base Addition: Add
(preferred for mildness and suppression of racemization). If using DIEA, add catalytic NaI (0.1 equiv) to accelerate the reaction via the Finkelstein reaction (generating the more reactive iodide in situ). -
Alkylation: Add MNB-Cl dropwise to the stirring solution.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.
-
Workup: Dilute with EtOAc, wash with 5%
, water, and brine. Dry over and concentrate. -
Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography.
Protocol B: Photocleavage of MNB Groups
This protocol is applicable for both solution-phase cleavage and cleavage of peptides from MNB-linked resins.
Reagents:
-
Photolysis Buffer: PBS (pH 7.4) or Methanol/Water mixture (depending on peptide solubility).
-
Scavenger (Critical): Semicarbazide HCl (5–10 equiv) or Hydroxylamine HCl.
-
Why? The nitrosoaldehyde byproduct is highly reactive and can form imines with the released peptide amines. The scavenger traps the aldehyde.
-
Step-by-Step:
-
Preparation: Dissolve the peptide (or suspend the resin) in the Photolysis Buffer containing the scavenger.
-
Setup: Place the sample in a quartz cuvette or an open glass vial (borosilicate glass filters some UV, but 365 nm passes through).
-
Irradiation: Irradiate with a UV lamp (365 nm, approx. 5–10 mW/cm²) from the top or side.
-
Distance: ~5–10 cm from the source to avoid heating.
-
-
Duration: Typically 10–60 minutes. Monitor by HPLC.
-
Isolation:
-
Solution: Lyophilize directly or purify via semi-prep HPLC.
-
Resin: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Workflow Visualization: SPPS with MNB Linker
Figure 2: Workflow for Solid Phase Peptide Synthesis using an MNB photolabile linker.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Cleavage | UV intensity too low or inner filter effect. | Increase irradiation time; stir the solution; use a thinner path length (quartz cuvette). |
| Side Reactions (Imine) | Nitroso byproduct reacting with peptide. | Increase Scavenger concentration (Semicarbazide/Methoxylamine). Ensure pH < 5 if possible (imines form less at low pH). |
| Racemization during Loading | High base concentration or temperature. | Use Cesium Carbonate method; keep reaction at room temp or 0°C; avoid excess base. |
| Premature Cleavage | Ambient light exposure. | Wrap all reaction vessels in aluminum foil ; work under yellow/red safety lights. |
References
-
Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications, (14), 1557–1559. Link
-
Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. Link
-
Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link
-
Bocchetti, N., et al. (2013). Photosensitive protecting groups in the synthesis of peptides and proteins. Protein & Peptide Letters, 20(10). Link
Sources
Application Notes & Protocols: Spatiotemporal Control of Reactions with Photolabile Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unmasking Molecular Function with Light
In the intricate and dynamic world of biological systems, function is inextricably linked to location and timing. The ability to control a chemical reaction or release a bioactive molecule at a precise moment and in a specific place offers unparalleled power to probe and manipulate these systems. Photolabile protecting groups (PPGs), often referred to as "caging" groups, provide this exquisite level of control.[1][2] A PPG is a light-sensitive moiety that is covalently attached to a molecule of interest, rendering it biologically inert.[3] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule in its functional form.[4] This "uncaging" process transforms light into a traceless reagent, enabling researchers to initiate biological events with spatial and temporal resolution that is impossible to achieve with conventional methods like manual perfusion.[2][5]
This technology has become a cornerstone in fields ranging from neuroscience, where it is used to mimic synaptic transmission[6][7], to cell biology for dissecting signaling pathways[1], and to pharmacology for developing light-activated drugs with targeted therapeutic effects.[5][8] This guide provides a comprehensive overview of the principles, practical considerations, and detailed protocols for utilizing photolabile groups to achieve spatiotemporal control of chemical and biological reactions.
Fundamental Principles of Photolabile Chemistry
The Mechanism of Photorelease
The utility of a PPG lies in its ability to undergo a photochemical reaction that results in the cleavage of a covalent bond and the release of a target molecule.[4] While various photochemical mechanisms exist, one of the most classic and widely used is the Norrish Type II-like reaction exhibited by ortho-nitrobenzyl (oNB) derivatives.[2][9]
Upon absorption of a photon, the o-nitrobenzyl group is promoted to an excited state.[10] This initiates an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[2][11] This intermediate is unstable and rapidly rearranges, leading to the cleavage of the bond to the protected molecule (the "leaving group") and the formation of an o-nitrosobenzaldehyde byproduct.[9][12]
Figure 1: Simplified reaction pathway for the photocleavage of an o-nitrobenzyl PPG.
Key Classes of Photolabile Protecting Groups
The choice of PPG is critical and depends on the specific application. Numerous classes have been developed, each with distinct photochemical properties.[1][4]
-
o-Nitrobenzyl Derivatives: This is the most established class of PPGs.[2] They are versatile and can be used to cage a wide array of functional groups, including carboxylates, phosphates, amines, and alcohols.[2] Modifications to the aromatic ring, such as the addition of methoxy groups (e.g., 4,5-dimethoxy-2-nitrobenzyl, DMNB), can red-shift the absorption maximum and improve photochemical properties.[13] However, they typically require UV light for activation, which can cause photodamage in biological systems, and their nitroso byproducts can be reactive.[4][5]
-
Coumarin-Based Cages: Coumarin derivatives, such as 7-(diethylamino)coumarin-4-ylmethyl (DEACM), represent a significant advancement.[1] They often exhibit higher extinction coefficients and quantum yields compared to oNB cages.[14] Crucially, many absorb light in the near-visible or visible range (400-500 nm), reducing phototoxicity.[1][15] They are particularly well-suited for two-photon excitation applications due to their large two-photon absorption cross-sections.[15][16]
-
BODIPY-Based Cages: Borondipyrromethene (BODIPY) cages are a newer class of PPGs that absorb in the visible green-to-red region of the spectrum.[1] They are characterized by very high extinction coefficients, leading to exceptional decaging efficiency.[1] This allows for the use of lower light intensities, further minimizing phototoxicity. The development of these red-shifted cages has expanded the toolbox for in vivo applications and orthogonal uncaging experiments.[1][17]
One-Photon vs. Two-Photon Excitation
The method of light delivery is fundamental to achieving spatial control.
-
One-Photon (1P) Excitation: In traditional 1P uncaging, a single high-energy photon (typically UV or blue light) provides the energy required for photolysis. While effective, the excitation occurs along the entire light path through the sample, limiting spatial resolution in the axial (Z) dimension.[17]
-
Two-Photon (2P) Excitation: 2P uncaging utilizes a nonlinear optical phenomenon where two lower-energy photons (typically near-infrared, NIR) are absorbed simultaneously to achieve the same electronic transition.[17][18] Because the probability of this simultaneous absorption is quadratically dependent on light intensity, excitation is confined to the tiny, diffraction-limited focal volume of a high-numerical-aperture objective.[6][19] This provides inherent 3D spatial resolution, allowing for the activation of molecules at the level of single dendritic spines or subcellular organelles.[18][20] Furthermore, the use of NIR light offers deeper tissue penetration and reduced phototoxicity compared to UV light.[5][17]
Figure 2: 2P excitation confines activation to a small focal volume, enabling high 3D resolution.
Practical Considerations for Experimental Design
Designing a successful uncaging experiment requires careful consideration of the PPG, the light source, and the biological system.
Causality Behind Experimental Choices:
-
Wavelength Selection: The choice of wavelength is a trade-off. Longer wavelengths (>400 nm) are less damaging to cells and penetrate tissue more effectively, making them ideal for live-cell and in vivo experiments.[1][21] This necessitates the use of red-shifted cages like coumarins or BODIPYs. UV-sensitive oNB cages may be suitable for in vitro applications or where light exposure can be strictly limited.
-
Quantum Yield (Φu) and Molar Extinction (ε): The overall uncaging efficiency is the product of these two values (Φu x ε).[1] A high quantum yield means that a large fraction of absorbed photons leads to photorelease, while a high extinction coefficient means the molecule absorbs light effectively at the chosen wavelength.[22] For applications requiring rapid release, such as studying fast neuronal signaling, maximizing this product is crucial.[7]
-
Solubility and Stability: The caged compound must be soluble and stable in the experimental buffer (e.g., physiological saline) to avoid precipitation and premature release of the active molecule.[2] Hydrolytic stability is particularly important to minimize background activity.[23]
-
Biological Inertness: An ideal caged compound should have no biological activity before photolysis.[3][7] However, some caged neurotransmitters can exhibit off-target effects, such as blocking receptors at high concentrations.[1] This must be tested with appropriate controls.
-
Light Source: The choice of light source depends on the application. For wide-field illumination, high-power LEDs or arc lamps are common. For precise spatial targeting and 2P uncaging, a tunable, pulsed femtosecond laser (like a Ti:Sapphire laser) coupled to a scanning microscope is required.[18][19]
Comparative Data of Common Photolabile Protecting Groups
The table below summarizes key photochemical properties for representative PPGs, providing a basis for selection. The uncaging cross-section is a measure of the overall efficiency of photorelease at a given wavelength.[22]
| Photolabile Group (PPG) | Typical Caged Moiety | λmax (1P) (nm) | ε (M⁻¹cm⁻¹) | Φu (1P) | δu2P (GM) at λ (nm) | Key Features & Applications |
| NPE (1-(2-Nitrophenyl)ethyl) | Phosphate (ATP) | ~350 | ~5,000 | ~0.6 | Low | Classic cage for nucleotides; relatively slow release kinetics. |
| DMNB (4,5-Dimethoxy-2-nitrobenzyl) | Carboxylate | ~350 | ~5,000 | ~0.1 | 0.02 @ 720 | Widely used for UV-uncaging; moderate efficiency.[13] |
| MNI (4-Methoxy-7-nitroindolinyl) | Glutamate | ~395 | ~4,300 | ~0.08 | 0.06 @ 720 | Gold standard for 2P uncaging of glutamate in neuroscience.[6][17] |
| DEACM (7-(Diethylamino)coumarin-4-ylmethyl) | Carboxylate | ~400 | ~40,000 | ~0.02 | 0.2-1.0 @ 800 | High 1P efficiency; good for 2P uncaging with visible light.[1] |
| Bhc (Brominated 7-hydroxycoumarin) | Carboxylate | ~400 | ~50,000 | ~0.2 | >1.0 @ 800 | High photolysis efficiency and large 2P cross-section.[15][16] |
| BODIPY (meso-methylhydroxy) | Histamine | ~500 | >80,000 | ~0.5 | High | Green-light activatable; very high decaging efficiency.[1] |
Values are approximate and can vary based on the caged molecule, solvent, and pH. Data synthesized from multiple sources.[1][6][13][17][22] 1 GM (Göppert-Mayer) = 10⁻⁵⁰ cm⁴ s photon⁻¹.
Experimental Protocols
Protocol 1: General Synthesis of a Caged Compound (Carboxylic Acid)
This protocol describes a general method for caging a carboxylic acid using a photolabile alcohol (e.g., 4,5-Dimethoxy-2-nitrobenzyl alcohol) and a coupling agent. The rationale is to form an ester linkage that is stable under physiological conditions but cleavable by light.
Materials:
-
Photolabile alcohol (e.g., DMNB-OH) (1 equivalent)
-
Carboxylic acid of interest (1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve the photolabile alcohol and the carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add DMAP to the solution. This acts as a nucleophilic catalyst to accelerate the esterification.
-
Coupling Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC in anhydrous DCM. DCC is a dehydrating agent that facilitates the formation of the ester bond. A white precipitate (dicyclohexylurea, DCU) will form as the reaction proceeds.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter off the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. This removes unreacted starting materials and acidic/basic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain the pure caged ester.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry (MS).
Protocol 2: In Vitro Photolysis and HPLC Analysis
This protocol validates the photorelease of the active molecule from its caged precursor. The rationale is to irradiate a solution of the caged compound and monitor the appearance of the released molecule and the disappearance of the caged compound over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified caged compound
-
Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Light source with a defined wavelength (e.g., 365 nm LED)
-
Quartz cuvette
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)
Procedure:
-
Sample Preparation: Prepare a stock solution of the caged compound in a minimal amount of DMSO and dilute it to a final concentration (e.g., 10-50 µM) in the experimental buffer.
-
Initial Analysis (t=0): Inject an aliquot of the non-irradiated sample into the HPLC to obtain a baseline chromatogram. Identify the retention time of the caged compound.
-
Irradiation: Place the quartz cuvette containing the sample at a fixed distance from the light source. Irradiate the sample for a defined period (e.g., 30 seconds).
-
Post-Irradiation Analysis: Immediately after irradiation, inject another aliquot into the HPLC.
-
Data Acquisition: Observe the chromatogram for a new peak corresponding to the released active molecule and a decrease in the peak area of the caged compound.
-
Time Course: Repeat steps 3-5 for increasing irradiation times to generate a photolysis time course.
-
Quantification: Calculate the percentage of released compound at each time point by comparing the peak areas. This data can be used to determine the photorelease kinetics and quantum yield (with appropriate actinometry).
Protocol 3: Two-Photon Uncaging of Glutamate on a Dendritic Spine
This advanced protocol describes how to use 2P uncaging to mimic synaptic input at a single dendritic spine of a neuron in a brain slice, a technique that has revolutionized neuroscience.[6][19]
Materials & Equipment:
-
Two-photon scanning laser microscope with a Ti:Sapphire laser (tunable ~700-1000 nm).
-
Whole-cell patch-clamp electrophysiology setup.
-
Brain slice preparation (e.g., acute hippocampal or cortical slices).
-
Artificial cerebrospinal fluid (ACSF).
-
Patch pipette solution containing a fluorescent dye (e.g., Alexa Fluor 594) to visualize cell morphology.
-
Caged glutamate (e.g., MNI-glutamate, 2.5-5 mM) added to the recirculating ACSF.
Figure 3: Experimental workflow for 2P uncaging of glutamate at a single dendritic spine.
Procedure:
-
Cell Preparation: Prepare brain slices and transfer one to the recording chamber of the microscope. Perform whole-cell patch-clamp recording on a target neuron (e.g., a pyramidal neuron). The internal pipette solution will fill the cell with a fluorescent dye, allowing visualization of its detailed morphology, including dendrites and spines.
-
Caged Compound Application: Begin perfusing the slice with ACSF containing the caged glutamate. Allow at least 10-15 minutes for the compound to equilibrate in the tissue.
-
Targeting: Using the imaging mode of the 2P microscope (at a non-activating wavelength, e.g., >850 nm), locate a suitable dendrite and identify an individual spine for stimulation.
-
Uncaging: Switch the laser to the uncaging wavelength for MNI-glutamate (~720 nm).[6][17] Position the laser spot in "park" mode adjacent to the head of the selected spine.
-
Stimulation and Recording: Deliver a brief laser pulse (e.g., 1-5 ms duration). This will generate a highly localized cloud of glutamate, activating postsynaptic receptors on the spine head. Simultaneously, record the electrical response of the neuron through the patch pipette. A successful uncaging event will evoke a small, rapid depolarization known as an uncaging-evoked excitatory postsynaptic potential (uEPSP).[6][19]
-
Data Analysis: Measure the amplitude and kinetics of the uEPSP. By stimulating different spines, this method can be used to map the spatial distribution of functional glutamate receptors on the dendritic tree.[20]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low uncaging efficiency | Incorrect wavelength; low light power; low quantum yield of PPG; degradation of caged compound. | Verify laser/LED wavelength and power. Choose a PPG with higher efficiency (see table). Check compound stability and purity. |
| High background activity | Hydrolysis of the caged compound; presence of uncaged impurities. | Use a more stable PPG (e.g., nitroindoline).[23] Re-purify the caged compound using HPLC. Prepare fresh solutions. |
| Cell death or phototoxicity | Light dose is too high (especially with UV); reactive photoproducts. | Reduce laser power or exposure time. Switch to a longer wavelength PPG (coumarin, BODIPY). Use 2P excitation to limit the illuminated volume. |
| Poor spatial resolution in 2P uncaging | Microscope optics are not aligned; spherical aberrations. | Align the laser path carefully. Use a high numerical aperture (NA) objective with a correction collar to adjust for refractive index mismatch. |
Future Directions
The field of photolabile chemistry is rapidly evolving. Current research focuses on developing PPGs that can be activated by even longer wavelengths of light (far-red and NIR), enabling deeper tissue penetration for in vivo studies in model organisms.[21][24] Another major goal is the creation of "orthogonally" cleavable PPGs, where multiple caged compounds can be present in the same system, and each can be released independently by a specific, non-overlapping wavelength of light.[22][25] This would allow for the sequential activation or inhibition of multiple targets within the same cell, providing an even more powerful tool to unravel the complexity of biological signaling.[1]
References
-
K. S. L. Chan, et al. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
-
Araya, R., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience. Retrieved from [Link]
-
Yuste, R., et al. (2011). Two-Photon Uncaging Microscopy. CSH Protocols. Retrieved from [Link]
-
Katona, G. (2022). Two-photon uncaging. Neuronhálózat és Dendritikus Aktivitás Kutatócsoport. Retrieved from [Link]
-
Yuste, R., et al. (2011). Two-photon uncaging microscopy. PubMed. Retrieved from [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved from [Link]
-
Laimgruber, S., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Retrieved from [Link]
-
Aujard, I., et al. (2016). Two-photon uncaging, from neuroscience to materials. Optica Publishing Group. Retrieved from [Link]
-
Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. Retrieved from [Link]
-
Ellis-Davies, G. C. R. (2013). A chemist and biologist talk to each other about caged neurotransmitters. PMC. Retrieved from [Link]
-
An, P., et al. (2017). Light: A Magical Tool for Controlled Drug Delivery. PMC. Retrieved from [Link]
-
Lu, M., et al. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Light-Activated Prodrug Strategies for Small Molecule Drug Delivery. Retrieved from [Link]
-
Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. Retrieved from [Link]
-
Yip, R. W., et al. (1985). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry. Retrieved from [Link]
-
Kakiuchi, T., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Retrieved from [Link]
-
Wang, C.-C., et al. (2015). Synthesis of photolabile protecting group (PPG) protected uronic acid building blocks: applications in carbohydrate synthesis with the assistance of a continuous flow photoreactor. Organic Chemistry Frontiers. Retrieved from [Link]
-
van der Velden, J. L. J., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. Retrieved from [Link]
-
Ellis-Davies, G. C. R. (2011). Useful caged compounds for cell physiology. PMC. Retrieved from [Link]
-
Li, J., & Chen, P. R. (2020). Photo-controllable bioorthogonal chemistry for spatiotemporal control of bio-targets in living system. ResearchGate. Retrieved from [Link]
-
Donoval, D., et al. (2021). Photochemical Quantum Yields and Efficiencies of the Photocages. ResearchGate. Retrieved from [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Retrieved from [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Retrieved from [Link]
-
Al-Aown, A., et al. (2021). Systematic Review: Mechanisms of Photoactive Nanocarriers for Imaging and Therapy including Controlled Drug Delivery. PMC. Retrieved from [Link]
-
Jia, S., & Sletten, E. M. (2021). Spatiotemporal Control of Biology: Synthetic Photochemistry Toolbox with Far-Red and Near-Infrared Light. ACS Publications. Retrieved from [Link]
-
Suzuki, A. Z., et al. (2023). Design, Synthesis, & Photochemical Properties Of Clickable Caged Compounds l Protocol Preview. YouTube. Retrieved from [Link]
-
Phys.org. (2024). Light-activated drugs: A revolutionary approach in neuropathic pain treatment. Retrieved from [Link]
-
Brazil, R. (2017). Photopharmacology: using light to activate drugs. The Pharmaceutical Journal. Retrieved from [Link]
-
Jia, S., & Sletten, E. M. (2021). Spatiotemporal Control of Biology: Synthetic Photochemistry Toolbox with Far-Red and Near-Infrared Light. Sci-Hub. Retrieved from [Link]
-
Fako, E., & Iftime, D. (2022). Photoremovable Protecting Groups. MDPI. Retrieved from [Link]
-
Jia, S., & Sletten, E. M. (2022). Spatiotemporal Control of Biology: Synthetic Photochemistry Toolbox with Far-Red and Near-Infrared Light. PMC. Retrieved from [Link]
-
van den Berg, R. J. F., et al. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. Bioconjugate Chemistry. Retrieved from [Link]
-
Vautravers, N. (2019). Oct 2019 - Article Published in Nat. Chem. Rev. Imperial College London. Retrieved from [Link]
-
Dougherty, D. A. (2025). Using photolabile ligands in drug discovery and development. Request PDF. Retrieved from [Link]
-
Goeldner, M., et al. (2005). Concept of a photolabile protecting group operating via photoinduced... ResearchGate. Retrieved from [Link]
-
CaixaResearch. (2023). Light-sensitive drugs to restore vision and reduce cardiac lesions. Retrieved from [Link]
-
Washington University in St. Louis. (n.d.). Caged compounds: Tools for illuminating neuronal responses and connections. Retrieved from [Link]
-
ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity. Retrieved from [Link]
-
Bochet, C. G. (2025). Wavelength-Selective Cleavage of Photolabile Protecting Groups. Request PDF. Retrieved from [Link]
-
Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Angewandte Chemie International Edition. Retrieved from [Link]
Sources
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. nathan.instras.com [nathan.instras.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Light: A Magical Tool for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. chemrxiv.org [chemrxiv.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. OPG [opg.optica.org]
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- 19. Sign In [cshprotocols.cshlp.org]
- 20. Two-photon uncaging | Neuronhálózat és Dendritikus Aktivitás Kutatócsoport | Institute of Experimental Medicine [koki.hun-ren.hu]
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- 25. arep.med.harvard.edu [arep.med.harvard.edu]
Troubleshooting & Optimization
Welcome to the Photolabile Protecting Group (PPG) Support Center
Technical Support Ticket: #NB-UV-404 Subject: Troubleshooting 2-Nitrobenzyl (o-nitrobenzyl) Photolysis Side Reactions Status: Open Assigned Specialist: Senior Application Scientist, Photochemistry Division
You are likely here because your "simple" UV-uncaging experiment has hit a wall. While 2-nitrobenzyl (2-NB) groups are the historical workhorses of photocaging, they are chemically "dirty." Unlike modern coumarin or BODIPY cages, 2-NB cleavage generates a highly reactive byproduct—2-nitrosobenzaldehyde —which causes the majority of experimental failures.
This guide moves beyond basic textbook mechanisms to address the specific chemical casualties occurring in your cuvette or cell culture.
Part 1: The Core Mechanism & Failure Points
To troubleshoot, you must visualize the enemy. The failure is rarely the photon absorption; it is the fate of the byproducts.
The "Dirty" Pathway:
-
Excitation: UV light (300–365 nm) triggers a Norrish Type II reaction.
-
The Bottleneck: Formation of the aci-nitro intermediate (pH-sensitive).
-
The Release: Hydrolysis yields your substrate and the Toxic Byproduct (2-nitrosobenzaldehyde) .
-
The Side Reactions:
-
Adduct Formation: The nitroso group attacks amines/thiols on your protein.
-
The "Black Box" Effect: Nitroso molecules dimerize into Azo dyes , which absorb UV light and shut down further uncaging (Inner Filter Effect).
-
Visualizing the Reaction Landscape
Figure 1: The Mechanistic Pathway.[1][2][3] Note that the red node (Nitroso byproduct) is the source of downstream failure modes (Grey nodes).
Part 2: Troubleshooting Modules (Q&A)
Module 1: Toxicity & Loss of Biological Activity
User Issue: "I uncaged a drug binding onto a protein, but the protein lost activity/died. The UV dose alone was not toxic."
Root Cause: Nitroso-Adduct Formation. The 2-nitrosobenzaldehyde byproduct is an electrophile. It reacts with nucleophilic residues (Lysine amines, Cysteine thiols) on nearby biomolecules, forming Schiff bases or sulfenamides [1]. This covalently modifies your target protein, often inactivating it.
Corrective Protocol: Add a Scavenger. You must introduce a "decoy" nucleophile to intercept the nitroso compound before it attacks your sample.
-
Option A: Semicarbazide (Standard)
-
Option B: Dithiothreitol (DTT) or Glutathione
Module 2: The "Plateau" Effect (Incomplete Uncaging)
User Issue: "My reaction starts fine, but yields stall at 50% even with continued irradiation. The solution is turning yellow/orange."
Root Cause: Inner Filter Effect (Azo Dimerization). The nitroso byproducts dimerize to form azobenzene derivatives (azo dyes). These dyes have extremely high extinction coefficients in the UV range (300–400 nm). Effectively, the "trash" is absorbing all your photons, shielding the remaining caged molecules [2].
Corrective Protocol:
-
Flow Chemistry: If possible, perform photolysis in a flow cell to remove byproducts immediately.
-
Wavelength Hopping: If the azo dimer absorbs at 350 nm, shift your excitation to 300 nm or 380 nm (if the cage allows) to bypass the filter.
-
Solvent Wash (Solid Phase): If your substrate is on a resin/slide, pause irradiation, wash with buffer to remove the yellow azo byproduct, and resume irradiation.
Module 3: Slow Release Kinetics
User Issue: "The release is too slow for my fast-scan cyclic voltammetry or kinetic studies."
Root Cause: The aci-nitro Decay Bottleneck. The rate-limiting step of 2-NB photolysis is the decay of the aci-nitro intermediate. This decay is heavily pH-dependent.[1] At pH 3–5, the decay is significantly retarded due to the stability of the nitronic acid form [3].
Corrective Protocol:
-
Check pH: Ensure your buffer is > pH 6.0. Physiological pH (7.4) is generally acceptable, but avoid acidic buffers.
-
Switch Chemistry: If you need microsecond release, the standard 2-nitrobenzyl group is too slow (ms to sec scale).
-
Upgrade: Use
-methyl-2-nitrobenzyl (MeNB) derivatives. The alpha-methyl group stabilizes the intermediate and accelerates the decay rate significantly compared to the unsubstituted parent [4].
-
Part 3: Standard Operating Procedures (SOP)
SOP-01: Scavenger-Assisted Photolysis
Use this protocol for all protein/cell-based experiments to minimize toxicity.
| Component | Recommended Reagent | Concentration | Notes |
| Buffer | PBS or HEPES (pH 7.4) | 50-100 mM | Avoid Tris if possible (primary amine can act as a scavenger, but uncontrolled). |
| Scavenger | Semicarbazide HCl | 10 equivalents (vs. Cage) | Adjust pH of stock solution to 7.4 before adding! Semicarbazide HCl is acidic. |
| Alt. Scavenger | Hydroxylamine | 5-10 equivalents | More reactive than semicarbazide but can be cytotoxic at high conc. |
| Light Source | LED (365 nm) | 10 - 50 mW/cm² | Avoid broad-spectrum Hg lamps to reduce heating. |
Step-by-Step:
-
Prepare a 100 mM stock of Semicarbazide HCl in water; adjust pH to 7.4 using NaOH.
-
Add caged substrate to the reaction buffer.
-
Add Semicarbazide stock to reach a final concentration of 1–5 mM (ensure it is in excess of the caged compound).
-
Irradiate.[2][4][5] Monitor the disappearance of the "yellowing" (azo dye formation is suppressed by the scavenger).
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific problem.
Figure 2: Diagnostic logic for 2-NB photolysis failures.
References
-
Klán, P. et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
-
Il'ichev, Y. V., & Wirz, J. (2000). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of Physical Chemistry A, 104(33), 7856–7870.
-
Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer.[4] Photochemical & Photobiological Sciences, 4, 33-42.[4]
-
Corrie, J. E. T., et al. (2005). Caged neurotransmitters for probes of cellular function.[6] Biological Chemistry, 365, 129–146.
End of Technical Support Guide. For further assistance, please contact the Photochemistry Core Facility.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nathan.instras.com [nathan.instras.com]
- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methoxy-2-Nitrobenzyl (MNB) Deprotection
Current Status: Operational Topic: Troubleshooting Byproducts & Photolytic Cleavage Efficiency Ticket ID: MNB-DEPROT-001
Core Technical Overview
User Clarification: You are inquiring about 1-(Chloromethyl)-4-methoxy-2-nitrobenzene .
-
Role: This chemical is the reagent used to install the 4-methoxy-2-nitrobenzyl (MNB) protecting group onto a substrate (typically carboxylic acids, amines, or phosphates).
-
The Event: The "deprotection" refers to the removal of this MNB group, usually via UV photolysis (300–365 nm).
-
The Byproduct: The cleavage event releases your substrate and generates the reactive byproduct 4-methoxy-2-nitrosobenzaldehyde .
This guide addresses the management of this specific nitroso-aldehyde byproduct, which is the primary cause of low yields, side reactions, and purification failures.
The Mechanism & Byproduct Formation
To troubleshoot effectively, you must understand the "Enemy."[1] The deprotection follows a Norrish Type II mechanism.[2]
The Pathway
Upon UV irradiation, the nitro group abstracts a benzylic hydrogen, forming a transient aci-nitro species.[2] This rearranges into a cyclic benzisoxazole intermediate, which hydrolyzes to release your free substrate and the nitroso byproduct.
Figure 1: The photolytic cascade of MNB deprotection. Note that the byproduct (Red) is chemically active and can degrade further into dimers (Grey).
The Byproduct Profile: 4-methoxy-2-nitrosobenzaldehyde
This byproduct is not inert. It actively works against your reaction yield through three mechanisms:
| Feature | The Technical Issue | The Consequence |
| Optical Properties | The Inner Filter Effect | The byproduct absorbs UV light at the same wavelength (approx. 300–400 nm) required for photolysis. As the reaction proceeds, the byproduct "steals" the photons, causing the reaction to stall at ~50–60% conversion. |
| Chemical Reactivity | Schiff Base Formation | If your released substrate is a primary amine, the aldehyde group on the byproduct will react with it to form an imine (Schiff base), effectively "re-trapping" your product or creating impurities. |
| Stability | Azo Dimerization | The nitroso group is unstable and dimerizes into an azobenzene derivative (4,4'-dimethoxy-2,2'-azodioxybenzaldehyde). This precipitates as a brown/orange sludge that complicates filtration and chromatography. |
Troubleshooting & Optimization Protocols
Scenario A: Reaction Stalls (Incomplete Deprotection)
Diagnosis: The solution turns yellow/orange, and LCMS shows remaining starting material despite extended irradiation. Root Cause: Inner Filter Effect.[1][3][4][5][6]
Corrective Action: The Scavenger Protocol You must add a reagent to "eat" the byproduct and shift its absorption spectrum away from your irradiation wavelength.
Recommended Scavenger: Semicarbazide Hydrochloride or Hydroxylamine Hydrochloride.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the scavenger (5–10 equivalents relative to the substrate) in the reaction solvent (usually MeOH/PBS or Water/Acetonitrile).
-
Buffering: If using amine salts, ensure the pH is adjusted to ~7.0–7.4 (neutral). Acidic conditions slow the scavenging rate; basic conditions may hydrolyze sensitive substrates.
-
Addition: Add the scavenger before starting irradiation.
-
Mechanism: The scavenger reacts with the aldehyde of the byproduct to form a semicarbazone or oxime .
-
Benefit 1: These derivatives often precipitate (removing them from solution).
-
Benefit 2: The absorption maximum (
) shifts, reducing the inner filter effect.
-
Scenario B: "Brown Sludge" Formation
Diagnosis: Dark precipitate forms; filtration is difficult. Root Cause: Dimerization of the nitroso byproduct.
Corrective Action: Solvent & Filtration
-
Solvent Switch: If possible, perform photolysis in a solvent where the dimer is soluble (e.g., DMF or DMSO) to prevent coating the reaction vessel walls, then perform a liquid-liquid extraction.
-
Post-Reaction Workup: The azo-dimer is highly lipophilic.
-
Dilute the reaction mixture with water.
-
Wash with Dichloromethane (DCM) or Ethyl Acetate. The dimer will partition into the organic layer; your polar substrate (if water-soluble) remains in the aqueous phase.
-
Scenario C: Side Reactions with Amines
Diagnosis: Loss of yield for amine-containing substrates; appearance of M+163 mass peaks (Substrate + Nitrosobenzaldehyde - H2O). Root Cause: Schiff base formation between the released amine and the byproduct aldehyde.
Corrective Action: Trapping Agents
-
Reagent: Add excess Acetone or Formaldehyde (if compatible) to the reaction mixture. These "dummy" carbonyls compete for the amine, though they are less effective than using Semicarbazide to trap the byproduct directly.
-
Best Practice: Use the Semicarbazide method (Scenario A) as it targets the byproduct's aldehyde specifically, preventing it from attacking your amine.
Decision Logic for Researchers
Use this flow to determine the optimal setup for your specific experiment.
Figure 2: Decision matrix for additive selection based on substrate type and scale.
Frequently Asked Questions (FAQ)
Q: Can I use chemical reduction instead of light to remove this group?
A: Yes, but the mechanism changes entirely. Using Zinc/Acetic acid or Sodium Dithionite reduces the nitro group (
-
Warning: This is not orthogonal to other reduction-sensitive groups (e.g., azides, disulfides) in your molecule.
Q: What is the best wavelength? 254 nm or 365 nm?
A: 365 nm is superior. While the molar absorptivity (
Q: My product is stuck in the brown sludge. How do I recover it? A: The sludge is the azo-dimer. It is soluble in warm DMSO or DMF. Dissolve the sludge, then perform a solid-phase extraction (SPE) or reverse-phase HPLC. The dimer is very hydrophobic and will elute late, while your polar substrate will elute early.
References
-
Mechanism of Nitrobenzyl Photolysis: Il'ichev, Y. V., et al. "Photochemistry of the o-Nitrobenzyl Protecting Group." Journal of Physical Chemistry A, 2004.
-
Scavenging Byproducts: Holmes, C. P. "Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage." Journal of Organic Chemistry, 1997.
-
Inner Filter Effect & Efficiency: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013.
-
Reagent Data (1-(Chloromethyl)-4-methoxy-2-nitrobenzene): PubChem Compound Summary for CID 357691, 4-Methoxy-2-nitrobenzaldehyde (The Byproduct).
Sources
- 1. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. edinst.com [edinst.com]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the quantum yield of 2-nitrobenzyl photocleavage.
Technical Support Ticket: #NB-PhC-882
Subject: Optimization of Quantum Yield (
User Context & Executive Summary
You are likely experiencing one of three bottlenecks:
-
Slow kinetics: The reaction requires excessive irradiation time, damaging your biological sample.
-
Incomplete uncaging: The reaction plateaus below 100% yield due to the "Internal Filter Effect."
-
Side-reactions: The nitroso byproduct is reacting with your released amine payload.
The "Efficiency Paradox":
Many researchers confuse Quantum Yield (
- is the probability a photon induces cleavage.
- is the probability the molecule absorbs the photon.
- is the practical brightness/efficiency.
Crucial Insight: 4,5-dimethoxy-2-nitrobenzyl (DMNB) groups often have lower quantum yields (
Part 1: The Mechanism (Know Your Enemy)
To fix the yield, you must understand the Norrish Type II bottleneck. The reaction proceeds through a short-lived aci-nitro intermediate.
Caption: The Norrish Type II pathway. The critical loss points are the relaxation of the Excited State and the non-productive decay of the aci-nitro intermediate back to the ground state.
Part 2: Structural Optimization (The Chemistry)
If you are in the synthesis phase, modify your cage structure.
| Modification | Effect on | Mechanism | Recommendation |
| Increases ~2-5x | The benzylic methyl group facilitates H-abstraction and destabilizes the ground state relative to the transition state. | Highly Recommended. Use | |
| 4,5-Dimethoxy (DMNB) | Neutral / Decreases | Shifts | Use only if irradiation >350nm is mandatory. |
| 2,6-Dinitro Substitution | Increases ~2-4x | Statistical probability: two nitro groups double the chance of H-abstraction. | Effective, but synthesis is harder. |
| Leaving Group (LG) | Variable | Good leaving groups (low pKa) generally speed up the final dark step but have minor effects on | Carbonates/Carbamates cleave slower than Esters. |
Expert Tip: If your payload is a carboxylate,
Part 3: Environmental Optimization (The Conditions)
If you cannot change the molecule, change the environment.
The pH Factor
The decay of the aci-nitro intermediate is acid-catalyzed.
-
Issue: At neutral/basic pH, the aci-nitro intermediate is stable for too long, allowing it to relax back to the ground state (non-productive).
-
Fix: Slightly acidic buffers (pH 5.5 – 6.0) accelerate the breakdown of the aci-nitro form into the product.
-
Warning: Do not go too acidic if your payload is acid-sensitive.
The "Internal Filter" & Scavengers
The byproduct, 2-nitrosobenzaldehyde , absorbs strongly at 300–400 nm. As the reaction proceeds, this "burnt" cage absorbs the light intended for the remaining intact cage.
-
Symptom: Reaction starts fast but plateaus at 60-70% conversion.
-
Fix: Add a scavenger that reacts with the aldehyde/nitroso group to shift its absorbance or remove it.
Recommended Scavenger Protocol:
-
Reagent: Semicarbazide Hydrochloride or Hydrazine (if compatible).
-
Concentration: 10–50 mM (Excess relative to cage).
-
Mechanism: Forms a semicarbazone with the nitroso-aldehyde, shifting its absorbance and preventing it from reacting with released amines.
Part 4: Troubleshooting Workflow
Use this logic tree to diagnose your specific yield issue.
Caption: Decision tree for diagnosing low photocleavage yields. Distinguishes between kinetic issues (slow rate) and thermodynamic/optical issues (stalling).
Part 5: Standard Operating Procedure (SOP)
Protocol: Comparative Quantum Yield Determination
Note: Absolute quantum yield requires ferrioxalate actinometry (complex). For drug development, comparative yield against a standard is more robust.
Materials:
-
Reference Standard: 4,5-dimethoxy-2-nitrobenzyl acetate (Known
depending on solvent). -
Solvent: Acetonitrile/Water (1:1).
-
Light Source: 365 nm LED (monochromatic is best).
Steps:
-
Preparation: Prepare 100
M solutions of your Sample (S) and Reference (R) in the same solvent. Ensure Absorbance ( ) at 365 nm is identical (or record the difference). -
Irradiation: Irradiate both samples simultaneously (or sequentially under identical intensity) for time
(e.g., 5 mins). -
Quantification: Analyze by HPLC. Measure the decrease in starting material.[2]
-
Calculation:
(Where is the rate constant of decay derived from vs time).
FAQs
Q: Can I use 2-nitrobenzyl cages for two-photon excitation (2PE)?
A: Yes, but standard NB groups have poor 2PE cross-sections (
Q: My released amine is disappearing. Why? A: The nitroso byproduct reacts with primary amines to form azo compounds or Schiff bases. You must use a scavenger (semicarbazide) or switch to a "photocleavable carbamate" that releases the amine upon decarboxylation, providing a slight kinetic delay that protects the amine.
Q: Does oxygen inhibition apply here? A: Generally, no. Unlike radical polymerizations, the Norrish Type II mechanism is not significantly inhibited by oxygen. In fact, some triplet-mediated pathways in DMNB derivatives might even benefit slightly from oxygen quenching of non-productive triplets, though this is minor.
References
-
Kaplan, J. H., et al. (1978). The rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry.[3][4][5] Link
-
Corrie, J. E. T., et al. (2005). Caged nucleotides and neurotransmitters. Bioorganic & Medicinal Chemistry Letters. (Key source for substituent effects). Link
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. (The authoritative review on mechanism and scavengers). Link
-
Specht, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections. Chemistry - A European Journal.[6] Link
Sources
Stability of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene to acidic conditions
A Guide to Understanding and Ensuring Stability in Acidic Conditions
Welcome to the technical support guide for 1-(chloromethyl)-4-methoxy-2-nitrobenzene. As Senior Application Scientists, we understand that navigating the reactivity of complex bifunctional molecules is critical to experimental success. This document provides in-depth, field-proven insights into the stability of 1-(chloromethyl)-4-methoxy-2-nitrobenzene, with a specific focus on its behavior under acidic conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 1-(chloromethyl)-4-methoxy-2-nitrobenzene in acidic media?
A1: 1-(Chloromethyl)-4-methoxy-2-nitrobenzene is a reactive organochlorine compound and exhibits limited stability in acidic conditions, particularly in the presence of nucleophiles like water.[1] The molecule possesses two primary sites susceptible to acid-catalyzed degradation: the benzylic chloride (chloromethyl group) and the aryl methoxy ether. The benzylic chloride is the more labile functional group and is prone to hydrolysis, which can occur even in the presence of trace moisture.[1] The aryl ether is more robust but can be cleaved under forcing conditions involving strong, nucleophilic acids and heat.
Q2: What are the primary degradation pathways I should be concerned about?
A2: There are two main degradation pathways:
-
Hydrolysis of the Chloromethyl Group: The benzylic chloride can react with water (solvolysis) or other nucleophiles present in the acidic medium to form the corresponding benzyl alcohol (4-methoxy-2-nitrobenzyl alcohol) and hydrochloric acid.[1][2] This is often the most common and rapid degradation pathway.
-
Cleavage of the Methoxy Ether: Under more stringent conditions, such as refluxing with strong acids like HBr or HI, the methoxy group can be cleaved to yield a phenol (1-chloromethyl-4-hydroxy-2-nitrobenzene) and a methyl halide.[3][4] This reaction is generally slower and requires more energy than hydrolysis of the chloromethyl group.
Q3: How do the substituents (methoxy and nitro groups) influence its stability?
A3: The electronic properties of the methoxy and nitro groups have a significant, albeit opposing, influence on the reactivity of the chloromethyl group.
-
Methoxy Group (CH₃O-): Located para to the chloromethyl group, the methoxy group is strongly electron-donating through resonance. This stabilizes the formation of a transient benzylic carbocation, which can accelerate the rate of Sₙ1-type hydrolysis.
-
Nitro Group (NO₂-): Positioned ortho to the chloromethyl group, the nitro group is strongly electron-withdrawing. This effect destabilizes a benzylic carbocation, which would be expected to retard the rate of an Sₙ1 reaction.[5] However, it also enhances the electrophilicity of the benzylic carbon, potentially making it more susceptible to Sₙ2 attack. The overall reactivity is a balance of these competing electronic effects.
Q4: Are there specific types of acids or conditions that are particularly detrimental?
A4: Yes. Aqueous acidic conditions are highly detrimental due to the risk of hydrolysis.[1][6] Strong mineral acids with nucleophilic counterions, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are particularly problematic as they can actively participate in both hydrolysis and ether cleavage.[7] Elevated temperatures will accelerate all degradation pathways. For applications requiring an acid catalyst, it is best to use an acid with a non-nucleophilic conjugate base (e.g., p-toluenesulfonic acid, sulfuric acid) under strictly anhydrous conditions.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Unexpected Formation of an Alcohol Byproduct
-
Symptom: You observe a new, more polar spot by TLC or a new peak in your LC-MS analysis with a mass corresponding to the replacement of -Cl with -OH (M+18-35.5). NMR analysis shows the disappearance of the benzylic chloride singlet (~4.7 ppm) and the appearance of a new singlet for a benzylic alcohol (~4.5 ppm) and a broad singlet for the hydroxyl proton.
-
Root Cause: This is the classic signature of hydrolysis of the chloromethyl group to 4-methoxy-2-nitrobenzyl alcohol. Benzyl chlorides are reactive alkylating agents that slowly hydrolyze in water to form the corresponding alcohol and HCl.[1] This process is often catalyzed by acid. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the specific conditions.[8]
-
Solutions & Preventative Measures:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For many acid-catalyzed reactions, starting at 0 °C and slowly warming to room temperature is a good strategy.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to the acidic medium.
-
Use Non-Aqueous Workup: During the workup, use anhydrous organic solvents and drying agents (e.g., Na₂SO₄, MgSO₄). If an aqueous wash is necessary, perform it quickly with cold brine and minimize contact time.
-
Issue 2: Cleavage of the Methoxy Group Detected
-
Symptom: Your analytical data (LC-MS, NMR) indicates the presence of a phenolic compound, 1-chloromethyl-4-hydroxy-2-nitrobenzene. You may also detect methyl bromide or methyl iodide as a volatile byproduct if using HBr or HI.
-
Root Cause: The aryl methoxy ether has been cleaved. This reaction requires protonation of the ether oxygen by a strong acid to form a good leaving group (methanol), followed by nucleophilic attack on the methyl group by the acid's conjugate base.[3][9] This is most common with strong, nucleophilic acids like HBr and HI, especially when heated.[4]
-
Solutions & Preventative Measures:
-
Avoid Strong Nucleophilic Acids: Do not use HBr or HI if your only goal is acid catalysis.
-
Select Appropriate Acid: If a protic acid is required, opt for one with a non-nucleophilic counterion, such as sulfuric acid (H₂SO₄), perchloric acid (HClO₄), or p-toluenesulfonic acid (TsOH).
-
Use a Lewis Acid: In some cases, a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) in an anhydrous aprotic solvent may be a suitable alternative to protic acids, though care must be taken as Lewis acids can also promote side reactions.[10]
-
Moderate Temperature: Avoid high reaction temperatures (refluxing conditions) when strong acids are present. Ether cleavage is highly temperature-dependent.[3]
-
Issue 3: Low Yield, Polymerization, or Complex Mixture Formation
-
Symptom: Your TLC plate shows a streak from the baseline, and your crude NMR spectrum is complex and uninterpretable. You experience difficulty purifying the product, and the overall isolated yield is very low.
-
Root Cause: Benzyl chlorides can polymerize under the influence of acids or metals.[6] The formation of a benzylic carbocation intermediate can lead to intermolecular Friedel-Crafts alkylation, where one molecule alkylates the aromatic ring of another, leading to oligomers and polymers. This is exacerbated by high concentrations of strong acid and elevated temperatures.
-
Solutions & Preventative Measures:
-
Use Catalytic Amounts of Acid: Unless the acid is a stoichiometric reagent, use the minimum effective catalytic amount (e.g., 0.01 to 0.1 equivalents).
-
Maintain Dilute Conditions: Running the reaction at a lower concentration can reduce the frequency of intermolecular side reactions.
-
Strict Temperature Control: Maintain a consistent and low reaction temperature. Runaway exothermic reactions can quickly lead to polymerization.
-
Consider Alternative Synthetic Routes: If the desired transformation consistently fails under acidic conditions, it may be necessary to redesign the synthetic route to avoid exposing this sensitive substrate to acid.
-
Visualization of Degradation Pathways & Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing stability issues.
Caption: Primary degradation pathways for 1-(chloromethyl)-4-methoxy-2-nitrobenzene in acid.
Caption: Troubleshooting workflow for stability issues.
Data Summary & Recommended Protocols
Table 1: Qualitative Stability Summary
| Acidic Condition | Reagent Example | Temperature | Primary Risk | Stability Recommendation |
| Aqueous Strong Acid | 1M HCl (aq) | Room Temp | High: Rapid Hydrolysis | Avoid |
| Anhydrous Protic Acid (Non-Nucleophilic) | p-TsOH in CH₂Cl₂ | 0 °C to RT | Low: Slow Hydrolysis (trace H₂O) | Recommended: Use with anhydrous technique |
| Anhydrous Protic Acid (Nucleophilic) | HBr in Acetic Acid | Room Temp | High: Hydrolysis & Ether Cleavage | Avoid unless ether cleavage is desired |
| Anhydrous Protic Acid (Nucleophilic) | HBr in Acetic Acid | > 80 °C | Very High: Rapid Degradation | Avoid |
| Lewis Acid | AlCl₃ in CH₂Cl₂ | 0 °C | Moderate: Polymerization | Use with caution, control stoichiometry |
Protocol 1: Stability Test Under Planned Acidic Conditions
This protocol allows you to quickly assess the stability of your starting material before committing to a large-scale reaction.
-
Preparation: In a clean, dry vial, dissolve a small amount (e.g., 20 mg) of 1-(chloromethyl)-4-methoxy-2-nitrobenzene in 1 mL of the anhydrous solvent planned for your reaction.
-
T₀ Sample: Spot a small amount of this solution on a TLC plate. This is your time-zero reference.
-
Acid Addition: Add the same molar equivalent of the acid catalyst you plan to use in your main reaction.
-
Incubation: Stir the reaction at the intended reaction temperature.
-
Monitoring: After 30 minutes, 1 hour, and 4 hours (or your planned reaction time), take a small aliquot from the vial and spot it on the same TLC plate next to the T₀ sample.
-
Analysis: Develop the TLC plate. If you see any new spots, particularly a more polar spot corresponding to the alcohol, your compound is degrading under these conditions. For a more quantitative assessment, analyze the aliquots by LC-MS.
-
Decision: If degradation is observed, implement the relevant troubleshooting measures (e.g., lower temperature, different acid) and repeat the test.
Protocol 2: Recommended General Procedure for Acid-Catalyzed Reactions
This procedure minimizes the risk of degradation when an acid catalyst is necessary.
-
Setup: Dry all glassware in an oven ( > 100 °C) for several hours and allow to cool under a stream of inert gas (N₂ or Ar).
-
Reagent Preparation: Dissolve 1-(chloromethyl)-4-methoxy-2-nitrobenzene and any other non-acidic reagents in a suitable anhydrous solvent (e.g., Dichloromethane, Toluene, THF).
-
Inert Atmosphere: Ensure the reaction flask is under a positive pressure of inert gas.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH) as a solid or as a solution in the anhydrous reaction solvent. Add it portion-wise or dropwise to maintain temperature control.
-
Reaction: Allow the reaction to stir at 0 °C or warm slowly to room temperature while monitoring its progress by TLC or LC-MS.
-
Quenching: Once complete, quench the reaction by adding a cold, weak base solution (e.g., saturated NaHCO₃ solution) or by pouring the reaction mixture into the basic solution.
-
Workup: Promptly separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
References
-
Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. (n.d.). Asian Journal of Chemistry. [Link]
-
Benzyl chloride - Incident management. (2016). GOV.UK. [Link]
-
Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. [Link]
-
Benzyl chloride. (n.d.). Wikipedia. [Link]
-
The mechanism of the hydrolysis of benzyl chloride. (n.d.). SciSpace. [Link]
-
Benzyl Chloride Reactivity in SN1 and SN2. (n.d.). Scribd. [Link]
-
Benzyl chloride synthesis by chlorination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]
-
Cleavage of Ethers with Acids. (2023). YouTube. [Link]
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). PMC. [Link]
-
Synthesis and Cleavage of Ethers. (2022). Longdom Publishing. [Link]
-
Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]
-
Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? (2018). Quora. [Link]
-
The chloromethylation of an aromatic or heteroaromatic ring is of great importance. (n.d.). Science of Synthesis. [Link]
-
CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS. (n.d.). Sciencemadness.org. [Link]
Sources
- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. asianpubs.org [asianpubs.org]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. longdom.org [longdom.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Preventing byproduct formation in photocleavage reactions
A Guide to Preventing and Troubleshooting Byproduct Formation
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during photocleavage experiments. Each entry details the issue, explores the underlying chemical causes, and provides actionable solutions and preventative measures.
Question 1: My reaction shows a low yield of the uncaged product, and HPLC/LC-MS analysis reveals a complex mixture of unidentified peaks. What is happening?
Probable Causes:
-
Reactive Byproduct Formation: The most common issue, especially with o-nitrobenzyl-based photolabile protecting groups (PPGs), is the formation of a highly reactive o-nitrosobenzaldehyde (or a related nitrosoketone) byproduct.[1] This intermediate can react with nucleophiles in your system, including the newly released amine or thiol groups on your target molecule, leading to stable imines or other adducts.[2][3][4]
-
Photodegradation of Products: The desired uncaged product or the PPG itself might be absorbing light at the irradiation wavelength, leading to secondary photochemical reactions and degradation.[2] This is often indicated by a browning of the reaction mixture or resin.[5]
-
Incomplete Cleavage: The reaction may not be going to completion due to insufficient light penetration (the "inner filter effect"), suboptimal wavelength selection, or a low quantum yield of the PPG under your specific conditions.[2][5]
-
Solvent or pH-Mediated Side Reactions: The solvent and pH can significantly influence reaction pathways. For example, basic conditions can favor certain undesirable side reactions with linkers like the α-methyl-6-nitroveratryl group.[3] Some solvents may also participate in the reaction or promote degradation pathways.[6]
Solutions & Prophylactic Measures:
-
Incorporate a Scavenger: The most effective strategy against reactive nitroso byproducts is to add a "scavenger" to the reaction mixture. These are compounds that react more readily with the byproduct than your target molecule does.
-
For Nitroso Carbonyls: Use carbonyl scavengers like semicarbazide hydrochloride or aniline to trap the aldehyde/ketone byproduct.[2]
-
For Oxidative Damage: If you suspect the formation of reactive oxygen species (ROS), consider adding antioxidants. Dithiothreitol (DTT) has been shown to reduce undesirable effects and improve both the rate and yield of photocleavage, particularly in biological media.[3]
-
-
Optimize Irradiation Wavelength:
-
Select a wavelength where the PPG has a high molar extinction coefficient (ε) but your released product and the photobyproducts have minimal absorbance.[7][8] This minimizes secondary photoreactions.
-
Using longer wavelengths (>350 nm) is generally preferred, especially in biological systems, to prevent UV-induced cell damage.[8] Many modern PPGs, like coumarin or BODIPY derivatives, are designed for visible light activation.[9][10][11]
-
-
Adjust pH and Solvent:
-
For reactions sensitive to pH, such as those involving α-methyl-6-nitroveratryl linkers, performing the photocleavage at a slightly acidic pH can significantly reduce side reactions.[3]
-
Ensure your solvent is appropriate for the reaction. While aqueous buffers are common for biological applications, some PPGs exhibit different reactivity profiles in organic solvents.[6] Always use high-purity or HPLC-grade solvents to avoid impurities that could interfere with the reaction.
-
-
Monitor Reaction Progress:
-
Perform a time-course experiment to find the optimal irradiation time. Over-irradiation increases the chance of byproduct formation and degradation. Use HPLC or LC-MS to track the disappearance of the starting material and the appearance of the desired product and byproducts.[12]
-
Troubleshooting Workflow
Question 2: The cleavage reaction works, but the quantum yield is very low, requiring long irradiation times. How can I improve efficiency?
Probable Causes:
-
Poor Wavelength Overlap: The output spectrum of your light source may not optimally overlap with the absorption maximum of your PPG.
-
Inherent Properties of the PPG: The quantum yield (Φ) is an intrinsic property of the PPG, representing the efficiency of converting an absorbed photon into a cleavage event.[9] Some PPGs have inherently low quantum yields.
-
Contact Ion Pair (CIP) Recombination: After photon absorption, many PPGs form an intermediate contact ion pair. This pair can either proceed to the desired products or revert to the starting material (recombination), which lowers the overall quantum yield.[9] This is a key challenge in improving efficiency.[9]
Solutions & Prophylactic Measures:
-
Match Light Source to PPG: Ensure your lamp or LED's emission spectrum is well-matched to the PPG's λ_max. Using a narrow-band light source like an LED can be more efficient than a broad-spectrum mercury lamp if centered on the correct wavelength.
-
Choose a High-Efficiency PPG: If possible, switch to a PPG designed for higher quantum yield.
-
Coumarin Derivatives: Strategies such as stabilizing the intermediate cation can dramatically increase the quantum yield (up to 35-fold).[9]
-
Substituted Nitrobenzyl Groups: Adding electron-donating groups (e.g., methoxy groups in 6-nitroveratryl, NVOC) can red-shift the absorption and improve cleavage properties.[2] Using a 2,6-dinitrobenzyl PPG can also increase the reaction yield.[7]
-
-
Modify Reaction Environment:
-
Solvent Polarity: The stability of the intermediate ion pair can be solvent-dependent. Experiment with solvents of different polarities to see if efficiency can be improved.
-
Temperature: While photocleavage is not primarily a thermal reaction, temperature can influence reaction kinetics and byproduct formation. Optimization may be necessary, but proceed with caution as higher temperatures can promote side reactions.[13]
-
Table 1: Comparison of Common Photolabile Protecting Groups
| PPG Class | Common Examples | Typical λ_max (nm) | Advantages | Potential Issues & Byproducts |
| o-Nitrobenzyl | o-Nitrobenzyl (NB), 6-Nitroveratryl (NVOC) | 300-365 | Well-established, versatile chemistry.[7] | Reactive nitrosoaldehyde byproducts, potential for side reactions with amines/thiols.[2][3] |
| Coumarin | 7-Hydroxycoumarin-4-ylmethyl (Hcm) | 350-405 | High extinction coefficients, often fluorescent byproducts for easy monitoring, tunable for visible light.[9][14] | Can have variable quantum yields; requires careful structural design for efficiency.[9] |
| Phenacyl | Phenacyl, p-Hydroxyphenacyl (pHP) | 300-350 | Fast release kinetics (nanosecond timeframe for pHP).[7] | Byproducts can sometimes be reactive; mechanism can be complex.[2] |
| BODIPY | Various derivatives | 500-700 | High extinction coefficients in the visible/NIR range, ideal for biological applications.[11] | Quantum yields can be low without structural optimization.[11] |
Frequently Asked Questions (FAQs)
Q: What are the primary mechanisms of byproduct formation? A: The most prevalent mechanism involves the rearrangement of the photolabile group into a reactive intermediate. For o-nitrobenzyl PPGs, the excited nitro group abstracts a benzylic proton to form an aci-nitro intermediate.[7] This species then rearranges to release the caged molecule, generating an o-nitrosobenzaldehyde byproduct. This highly electrophilic aldehyde can then condense with available nucleophiles (like amines) to form imines, leading to undesired adducts.[2][4] Another pathway is secondary photolysis, where the initial photoproducts absorb another photon and undergo further, often undesirable, reactions.[2]
Q: How do I choose the right scavenger for my system? A: The choice depends on the byproduct you are trying to eliminate and the compatibility with your system.
-
If you are using an o-nitrobenzyl PPG and your system contains primary amines, an aldehyde scavenger like semicarbazide is a good choice to prevent imine formation.[2]
-
In biological contexts where oxidative stress from the reaction is a concern, or if you observe enzyme inhibition, a general antioxidant like dithiothreitol (DTT) or glutathione can be beneficial.[3] DTT has been shown to improve both photocleavage yield and rate.[3]
-
To probe for the involvement of specific reactive oxygen species (ROS), you can use specialized scavengers like superoxide dismutase for superoxide or methanol/tert-butyl alcohol for hydroxyl radicals, though their primary role is often mechanistic investigation rather than routine yield improvement.[15][16][17]
Q: How can I identify the specific byproducts forming in my reaction? A: A combination of modern analytical techniques is essential for structural elucidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique. It separates the components of your reaction mixture and provides the mass-to-charge ratio (m/z) of each, allowing you to determine the molecular weights of the byproducts.[18]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data, enabling you to determine the elemental composition of the byproducts.
-
Tandem Mass Spectrometry (MS/MS): Fragments the byproduct ions to reveal structural information about different parts of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a byproduct can be isolated in sufficient quantity and purity (often via preparative HPLC), NMR (¹H, ¹³C, etc.) can provide definitive structural confirmation.[19]
Q: Can the choice of solvent directly cause byproduct formation? A: Yes. The solvent cage effect can influence the recombination rate of intermediates, affecting quantum yield.[10] More directly, some solvents can participate in the reaction. For instance, the photochemistry of nitroaromatics can vary significantly between organic solvents (like 2-propanol) and aqueous solutions, in some cases leading to enhanced reactivity and different product profiles.[6] It is crucial to use solvents that are inert under the photochemical conditions or to understand how they might modulate the reaction.
Key Experimental Protocol: Scavenger Screening for Optimized Photocleavage
This protocol provides a systematic workflow to identify the most effective scavenger for minimizing byproduct formation in a given photocleavage reaction.
Objective: To compare the effectiveness of different scavengers (e.g., DTT, semicarbazide) in increasing the yield of the desired product and reducing byproducts during the photocleavage of a model compound.
Materials & Equipment:
-
Photocaged compound (e.g., NVOC-protected amine)
-
High-purity solvents (e.g., Acetonitrile, buffered aqueous solution)
-
Scavenger stock solutions (e.g., 1 M DTT, 1 M Semicarbazide HCl)
-
Photoreactor or UV lamp with a defined wavelength (e.g., 365 nm LED)
-
Quartz or borosilicate glass reaction vessels
-
HPLC or UPLC-MS system with a suitable column (e.g., C18)
-
Analytical standards of the starting material and the expected uncaged product
Procedure:
-
Preparation:
-
Prepare a stock solution of your photocaged compound at a known concentration (e.g., 1 mM) in the chosen reaction solvent.
-
Prepare separate reaction aliquots. For each condition, you will have a control (no scavenger) and tests with different scavengers.
-
-
Reaction Setup:
-
Set up a series of vials. For a 1 mL final reaction volume:
-
Control: 990 µL of photocaged stock + 10 µL of solvent.
-
Test 1 (DTT): 990 µL of photocaged stock + 10 µL of 1 M DTT (final conc. 10 mM).
-
Test 2 (Semicarbazide): 990 µL of photocaged stock + 10 µL of 1 M Semicarbazide (final conc. 10 mM).
-
-
Include a "dark control" for each condition that is wrapped in foil and not irradiated to check for thermal degradation.
-
-
Irradiation:
-
Place the vials in the photoreactor, ensuring equal distance from the light source and consistent temperature.
-
Irradiate for a fixed period determined from preliminary experiments (e.g., 30 minutes). Ensure consistent stirring if possible, especially for heterogeneous reactions like those on solid support.[5]
-
-
Analysis:
-
After irradiation, quench the reaction by dilution if necessary and immediately analyze all samples by HPLC or LC-MS.
-
Use a detection wavelength suitable for both the starting material and the product.
-
Integrate the peak areas for the starting material, the desired uncaged product, and any major byproducts.
-
Data Interpretation:
-
Calculate the percent conversion of the starting material and the yield of the desired product for each condition.
-
Compare the byproduct profile of the control reaction to the scavenger-containing reactions. A successful scavenger will show a significant reduction in byproduct peaks and a corresponding increase in the desired product peak.
Workflow Diagram for Scavenger Screening
References
- Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society.
- Photolabile protecting group - Wikipedia. Wikipedia.
- Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC.
- The Breaking Beads Approach for Photocleavage
- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications.
- Understanding Photocleavage Reactions. AZoM.
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
- Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.
- Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Royal Society of Chemistry.
- New Visible-Light-Sensitive Dicyanocoumarin- and COUPY-Based Caging Groups with Improved Photolytic Efficiency. MDPI.
- Optimization of reaction conditions a.
- How to minimize side products of this reaction. Reddit.
- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PMC.
- Side reactions during photochemical cleavage of an alpha-methyl-6-nitrover
- Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group.
- (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of...
- Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. PMC.
- Photopharmacology and photoresponsive drug delivery. Royal Society of Chemistry.
- Use of Selected Scavengers for the Determination of NF-TiO2 Reactive Oxygen Species during the Degradation of Microcystin-LR under Visible Light Irradiation.
- DNA Photocleavage in the Near-Infrared Wavelength Range by 2-Quinolinium Dicarbocyanine Dyes. MDPI.
- Top Troubleshooting Tips for Nanoparticle Conjugation and Applic
- Advanced analytical techniques for the identification of plant derived bioactive compounds.
- Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
- Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC.
- Analyzing Photocleavage Events with Time-Resolved Emission Spectroscopy. AZoM.
- Analytical Techniques In Stability Testing.
- Use of Selected Scavengers for the Determination of NF-TiO2 Reactive Oxygen Species during the Degradation of Microcystin-LR under Visible Light Irradi
- Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI.
- Release the molecule! Photolabile protecting groups. Chembites.
- Structure-Photoreactivity Studies of BODIPY Photocages: Limitations of the Activ
- 5 Analytical Techniques for Characterizing Unknown Samples. Quantum Analytics.
- Molecular Mechanisms behind Free Radical Scavengers Function against Oxid
- Precise photorelease in living cells by high-viscosity activatable coumarin-based photocages. Royal Society of Chemistry.
- Photoresponsive nanoparticles for drug delivery. PMC.
- Scavenging of reactive oxygen and nitrogen species with nanom
- Manganoporphyrin-Polyphenol Multilayer Capsules as Radical and Reactive Oxygen Species (ROS) Scavengers.
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Troubleshooting incomplete deprotection of 2-nitrobenzyl groups
Welcome to the technical support center for photolabile protecting groups. This guide is designed for researchers, scientists, and drug development professionals who utilize the 2-nitrobenzyl (o-NB) group and its derivatives. Here, we address the common and often frustrating issue of incomplete deprotection, providing in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Core Principles: The Photochemical Deprotection Mechanism
Understanding the "why" is critical to solving the "how." The photochemical cleavage of the 2-nitrobenzyl group is not a simple bond-breaking event but a multi-step intramolecular redox reaction. Upon absorption of UV light (typically ~320-365 nm), the o-NB group undergoes an excited-state intramolecular hydrogen transfer from the benzylic carbon to the oxygen of the nitro group.[1] This generates a transient species known as an aci-nitro intermediate.[2][3] This intermediate then proceeds through a series of rearrangements, ultimately releasing the protected substrate and forming the 2-nitrosobenzaldehyde (or ketone) byproduct.[4][5]
Caption: Mechanism of 2-nitrobenzyl photodeprotection.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My deprotection yield is low, or the reaction is incomplete. What are the primary factors to investigate?
This is the most common issue, and its causes are often multifaceted. A systematic approach is key. We recommend investigating the following factors in order.
Caption: Systematic troubleshooting workflow for incomplete deprotection.
1. Irradiation Issues
-
Wavelength: The optimal excitation wavelength for most o-NB compounds is in the near-UV range, typically 320-365 nm.[6][7] Using wavelengths below 300 nm can cause photodamage to sensitive substrates, while longer wavelengths may not provide sufficient energy for efficient excitation.[1] Verify your lamp's emission spectrum.
-
Light Source Intensity & Age: The photon flux directly impacts the reaction rate. Mercury arc lamps lose intensity over time. If you notice a gradual decrease in efficiency over several months, consider replacing the bulb. The reaction rate is proportional to the intensity of the light absorbed by the protected compound.[8]
-
Irradiation Time: Incomplete reactions are often due to insufficient irradiation time. Monitor the reaction's progress at set intervals (e.g., 30, 60, 120 minutes) using an appropriate analytical method (see Q2) to determine the optimal duration.[4]
2. Reaction Conditions
-
Solvent: The choice of solvent is critical as it can influence the stability and reactivity of the intermediates.[3][9] Protic solvents like methanol or buffered aqueous solutions are common.[4] However, ensure your substrate is fully soluble. In some cases, the photochemistry is only efficient in aqueous solutions and not observed in organic solvents like pure acetonitrile or methanol.[10]
-
Concentration: Highly concentrated solutions can exacerbate the "inner filter effect" (see below) where byproducts or even the starting material absorb the incident light, preventing it from reaching unreacted molecules deeper in the solution.[11] Consider diluting the reaction mixture.
-
pH: The pH of the medium can significantly affect the decay rate of the aci-nitro intermediate.[1][3] The optimal pH is often substrate-dependent. For caged compounds like ATP, reaction pathways can change dramatically with pH.[3] If working in an unbuffered solution, consider using a standard buffer (e.g., phosphate) at a physiological pH of ~7.
3. Byproduct Interference
-
The Inner Filter Effect: The primary byproduct, 2-nitrosobenzaldehyde, can undergo further photochemical reactions to form an azo compound.[6] This byproduct strongly absorbs light in the same region used for photolysis, effectively shielding the remaining protected substrate from photons and stalling the reaction. This is a very common cause of incomplete conversion. The solution is to use scavengers (see Q3).
Q2: How can I confirm that incomplete deprotection is the issue and monitor the reaction?
Visual inspection is unreliable. Quantitative analysis is essential for accurate troubleshooting.
| Analytical Method | Information Provided | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative data on the disappearance of starting material and the appearance of the deprotected product and byproducts.[4][12] | The gold standard for monitoring. Allows for accurate calculation of conversion and yield. |
| Thin-Layer Chromatography (TLC) | A rapid, qualitative assessment of the presence of starting material, product, and new spots (byproducts).[4] | Excellent for quick checks and reaction optimization before scaling up. |
| UV-Vis Spectrophotometry | Tracks changes in the overall absorbance spectrum. Can monitor the disappearance of the o-NB chromophore or the appearance of the byproduct.[7][13] | Useful for real-time kinetics but can be confounded by overlapping spectra of starting material and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the identity of the deprotected product and potentially identifying side products.[4][14] | Best for post-reaction analysis of the purified product or crude mixture. |
| Mass Spectrometry (MS) | Confirms the mass of the expected product and can help identify unexpected adducts or degradation products.[5][15] | Essential for verifying the identity of reaction components. |
Q3: The 2-nitrosobenzaldehyde byproduct seems to be causing problems. How can I mitigate its effects?
The formation of the 2-nitroso byproduct is inherent to the mechanism. The most effective strategy is to trap it in situ using a scavenger. Scavengers are nucleophiles that react with the aldehyde/ketone byproduct, forming a new compound that does not absorb in the photolysis region.
| Scavenger | Typical Conditions | Mechanism of Action & Notes |
| Semicarbazide Hydrochloride | 1.5 - 5 equivalents in buffered solution | Reacts with the aldehyde to form a semicarbazone. Often used in peptide and amino acid deprotection to increase yields.[6] |
| Hydrazine / Sulfuric Acid | Catalytic amounts | Acts as a trapping agent. The use of additives like sulfuric acid can minimize side reactions with the nitroso byproduct.[6] |
| Amines (e.g., Tris buffer) | Used as solvent/buffer | The released amine from a deprotected substrate can react with the aldehyde byproduct, but this can lead to unwanted imine formation.[1][6] Use with caution. |
| Thiols | Various | Can form thioacetals with the aldehyde. The choice of thiol scavenger should be compatible with the substrate. |
Q4: My substrate appears to be degrading during photolysis. What can I do?
Photodamage occurs when the substrate itself absorbs the UV radiation, leading to undesired photochemical reactions.
-
Use a Higher Wavelength: If your substrate has significant absorbance below 340 nm, try using a light source with a higher wavelength (e.g., 365 nm). While the rate of deprotection may be slower due to lower molar absorptivity of the o-NB group at this wavelength, it can spare the substrate.
-
Filter the Light Source: Use long-pass filters to cut out lower, more damaging wavelengths.
-
Reduce Irradiation Time: The best way to prevent photodamage is to minimize light exposure. Optimize the reaction using scavengers and efficient mixing to ensure the reaction goes to completion as quickly as possible.
-
Consider Continuous Flow: Continuous flow photochemistry can significantly improve yields and reduce reaction times by ensuring uniform irradiation and minimizing byproduct buildup, thereby reducing degradation.[16]
Experimental Protocols
General Protocol for Photolytic Deprotection
-
Solution Preparation: Dissolve the 2-nitrobenzyl-protected substrate in a suitable photolysis solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The concentration should be low enough to minimize the inner filter effect (typically 0.1-10 mM).[4]
-
Add Scavenger (Recommended): Add an appropriate scavenger (e.g., 1.5-5 equivalents of semicarbazide) to the solution.
-
Deoxygenate (Optional but Recommended): Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes. Oxygen can sometimes participate in side reactions.
-
Irradiation: While stirring, irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 350-365 nm). Place the reaction vessel in a water bath to maintain a constant temperature, as some lamps generate significant heat.
-
Monitoring: At timed intervals, withdraw a small aliquot, quench the reaction (by placing it in the dark), and analyze by TLC or HPLC to monitor the disappearance of the starting material.[4]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard methods (e.g., column chromatography, recrystallization) to remove the scavenger adduct and any other impurities.[4]
Frequently Asked Questions (FAQs)
Q: What is the optimal wavelength for 2-nitrobenzyl group cleavage? A: The ideal absorption energy is in the ultraviolet region around 320 nm.[6] However, a range of 320-365 nm is commonly used. Wavelengths above 300 nm are generally preferred to avoid damaging sensitive biological molecules.[1]
Q: How does the solvent affect deprotection efficiency? A: The solvent can influence the reaction pathway and the lifetime of key intermediates.[3][9] For example, photolysis of some nitrobenzyl alcohols shows different reaction mechanisms in aprotic solvents versus aqueous solutions.[9] It is crucial to choose a solvent that fully dissolves the substrate while being compatible with the photochemical process.
Q: What is the role of pH in the reaction? A: The pH can have a profound effect on the reaction, particularly on the decay of the aci-nitro intermediate.[3] For some substrates, the efficiency of the photoreaction is strongly dependent on the hydroxide ion concentration.[10] Buffering the reaction medium is a good practice to ensure reproducibility.
Q: Are there structurally modified 2-nitrobenzyl groups with better properties? A: Yes. Numerous derivatives have been developed to improve properties like quantum yield and absorption wavelength. For instance, adding electron-donating groups like dimethoxy substituents (creating the "DMNB" group) can red-shift the absorption wavelength.[8][17] Adding a second nitro group (2,6-dinitrobenzyl) can increase the quantum yield.[1]
Q: How can I monitor the reaction in real-time? A: UV-Vis spectroscopy is a common method for real-time monitoring by tracking the change in absorbance at a specific wavelength.[7] If the product is fluorescent, fluorescence spectroscopy can also be used.[7] These methods are powerful for kinetic studies.
References
- Houk, K. N. (2001). Photocleavable Protecting Groups. In Comprehensive Organic Synthesis II (Vol. 6). Elsevier.
- Klán, P., et al. (2023).
- Fournier, L., et al. (2006).
- Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Journal of the American Chemical Society.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. BenchChem.
- Il'ichev, Y. V., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences.
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
- Görner, H. (2005). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
- Ju, J., et al. (2007). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA.
- Corrie, J. E. T., & Trentham, D. R. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.
- Waske, P. A., et al. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
- Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry.
- Ju, J., et al. (2007). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS.
- Wu, W., et al. (2014). Rates for the photochemical cleavage of the parent 2-nitrobenzyl group...
- BenchChem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem.
- Eritja, R., et al. (n.d.). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. SciSpace.
- Wendell, C. I., & Boyd, M. J. (2015).
- BenchChem. (n.d.). Technical Support Center: Real-Time Monitoring of o-Nitrobenzyl (oNv) Group Deprotection. BenchChem.
- Hasan, A., et al. (1997). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group.
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Validation & Comparative
A Comparative Guide to 2-Nitrobenzyl Photolabile Protecting Groups: Spotlight on 1-(Chloromethyl)-4-methoxy-2-nitrobenzene
In the realm of complex organic synthesis and drug development, the precise control over reactive functional groups is paramount. Photolabile protecting groups (PPGs), which can be removed with spatial and temporal precision using light, offer a powerful tool for achieving this control. Among the various classes of PPGs, the 2-nitrobenzyl family has emerged as a versatile and widely utilized scaffold. This guide provides an in-depth technical comparison of 1-(chloromethyl)-4-methoxy-2-nitrobenzene with other prominent 2-nitrobenzyl-based protecting groups, offering experimental data and procedural insights to aid researchers in selecting the optimal tool for their synthetic challenges.
The 2-Nitrobenzyl Platform: A Foundation for Photochemical Control
The utility of 2-nitrobenzyl protecting groups stems from their ability to undergo a Norrish Type II photoreaction upon irradiation with UV light. This intramolecular rearrangement leads to the cleavage of the bond connecting the protecting group to the substrate, releasing the desired functional group and generating a 2-nitrosobenzaldehyde derivative as a byproduct.[1] The efficiency of this process is influenced by various factors, including the substitution pattern on the aromatic ring and the benzylic carbon.[2][3]
This guide will focus on a comparative analysis of three key 2-nitrobenzyl derivatives:
-
1-(Chloromethyl)-4-methoxy-2-nitrobenzene: A versatile reagent for the protection of a wide range of functional groups.
-
4,5-Dimethoxy-2-nitrobenzyl (NVOC) derivatives: Known for their red-shifted absorption maxima, allowing for cleavage at longer, less damaging wavelengths.[2]
-
2,6-Dinitrobenzyl derivatives: Characterized by significantly higher quantum yields, leading to more efficient cleavage.[2]
Comparative Analysis of Key Performance Parameters
The selection of a photolabile protecting group is a multifactorial decision, guided by parameters such as absorption wavelength, quantum yield, and cleavage kinetics. The following table summarizes these key properties for our selected 2-nitrobenzyl derivatives.
| Protecting Group | Abbreviation | Typical λmax (nm) | Quantum Yield (Φ) | Key Features & Considerations |
| 4-Methoxy-2-nitrobenzyl | MNB | ~280-350 | 0.01 - 0.1 | Baseline for comparison; moderate efficiency. |
| 4,5-Dimethoxy-2-nitrobenzyl | NVOC | ~350-365 | 0.01 - 0.05 | Red-shifted absorption minimizes potential photodamage to sensitive substrates.[2][4] |
| 2,6-Dinitrobenzyl | DNB | ~280-350 | 0.1 - 0.5 | High quantum yield leads to faster and more efficient cleavage.[2] |
Note: Quantum yields can vary significantly depending on the protected functional group, solvent, and pH.[4][5]
The Underlying Chemistry: Mechanism of Photolytic Cleavage
The photolytic deprotection of 2-nitrobenzyl groups proceeds through a well-established intramolecular rearrangement. This process, depicted below, is initiated by the absorption of a photon, leading to the formation of an excited state.
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- 5. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Photolabile Protecting Groups for Alcohols: Illuminating the Path to Controlled Release
In the intricate realm of organic synthesis and chemical biology, the ability to selectively mask and unmask functional groups with spatial and temporal precision is a coveted advantage. Photolabile protecting groups (PPGs), or "photocages," have emerged as powerful tools to achieve this control, leveraging light as a traceless reagent to liberate protected molecules on demand. This in-depth technical guide offers a comparative analysis of the most common PPGs for alcohols, providing researchers, scientists, and drug development professionals with the critical insights and experimental data needed to select the optimal photocage for their specific application.
The Power of Light: Why Choose a Photolabile Protecting Group?
Traditional protecting group strategies often rely on chemical reagents for deprotection, which can introduce unwanted side reactions and lack the fine-tuned control offered by light. PPGs provide a distinct set of advantages that are particularly valuable in complex and sensitive systems:
-
Spatiotemporal Control: Light can be precisely directed to a specific location (spatial control) and applied at a chosen moment (temporal control), enabling the targeted release of a molecule within a complex environment, such as a living cell or a microfabricated device.
-
Orthogonality: Photochemical deprotection is orthogonal to most chemical transformations, allowing for intricate synthetic strategies without the risk of unintended deprotection of other sensitive groups.
-
Biocompatibility: The use of light, particularly in the near-UV and visible regions, is generally non-invasive and well-tolerated by biological systems, making PPGs ideal for in vitro and in vivo studies.
-
Clean Deprotection: Light acts as a "traceless" reagent, minimizing the introduction of additional chemicals that could complicate purification or interfere with downstream applications.
A Head-to-Head Comparison of Leading Photolabile Protecting Groups for Alcohols
The selection of a PPG is a critical decision that hinges on several key performance metrics, including the wavelength of light required for cleavage, the efficiency of this process (quantum yield, Φ), the stability of the protected alcohol, and the nature of the byproducts generated upon photolysis. Here, we compare three of the most prominent classes of PPGs for alcohols: o-nitrobenzyl ethers, coumarin-based ethers, and p-hydroxyphenacyl ethers.
The Classic Workhorse: o-Nitrobenzyl Ethers
The o-nitrobenzyl group is one of the earliest and most extensively studied PPGs. Its deprotection is typically initiated by UV light in the range of 300-365 nm.
Mechanism of Deprotection: A Norrish Type II Reaction
The photodeprotection of o-nitrobenzyl ethers proceeds via a Norrish Type II intramolecular hydrogen abstraction.[1][2] Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement to release the protected alcohol and o-nitrosobenzaldehyde as a byproduct.[3][4]
Advantages:
-
Well-Established Chemistry: The behavior of o-nitrobenzyl PPGs is well-documented, offering predictable reactivity.
-
Versatility: This PPG can be used to protect a wide range of functional groups beyond alcohols, including phosphates, carboxylates, and amines.[1]
Disadvantages:
-
Reactive Byproduct: The o-nitrosobenzaldehyde byproduct can be problematic in biological systems due to its reactivity.[5]
-
Lower Quantum Yields: Generally, o-nitrobenzyl PPGs exhibit lower quantum yields compared to other classes.[6]
-
UV Light Requirement: The need for UV light can be damaging to sensitive biological samples.[5]
The Efficient Alternative: Coumarin-Based Ethers
Coumarin-based PPGs have gained popularity due to their favorable photochemical properties, including absorption at longer wavelengths and generally higher quantum yields.
Mechanism of Deprotection: A Photo-SN1 Reaction
The photolysis of coumarin-4-ylmethyl ethers is believed to occur through a photo-SN1 mechanism.[7] Excitation of the coumarin chromophore leads to heterolytic cleavage of the C-O bond, generating a stabilized coumarinylmethyl carbocation and releasing the alcohol. The carbocation is subsequently trapped by a nucleophilic solvent, such as water.
Advantages:
-
Longer Wavelength Activation: Many coumarin derivatives can be cleaved with less energetic, near-UV or even visible light, reducing the potential for photodamage.[5][8]
-
Higher Quantum Yields: Coumarin-based PPGs often exhibit higher quantum yields compared to their o-nitrobenzyl counterparts.[9]
-
Fluorescent Byproducts: The coumarin byproduct is often fluorescent, which can be advantageous for monitoring the progress of the deprotection reaction.
Disadvantages:
-
Byproduct Complexity: The photochemistry can sometimes lead to a mixture of byproducts, which may complicate purification.
The Rapid Release Specialist: p-Hydroxyphenacyl Ethers
The p-hydroxyphenacyl (pHP) group is known for its remarkably fast and efficient photolysis, making it an excellent choice for time-resolved studies.
Mechanism of Deprotection: A Photo-Favorskii Rearrangement
The deprotection of p-hydroxyphenacyl ethers proceeds through a photo-Favorskii rearrangement.[1][10] Upon excitation, the pHP group undergoes a skeletal rearrangement to form a spiro-intermediate, which then fragments to release the alcohol and p-hydroxyphenylacetic acid as the major byproduct.[11][12]
Advantages:
-
Extremely Fast Release: The release of the protected alcohol can occur on the nanosecond timescale.[1][5]
-
High Quantum Yields: pHP PPGs often exhibit high quantum yields, approaching unity in some cases.[1][8]
-
Clean Photochemistry: The reaction typically yields a single major byproduct that is transparent at the irradiation wavelength, allowing for complete deprotection.[12]
Disadvantages:
-
pH Sensitivity: The quantum yield of deprotection can be pH-dependent, with lower efficiency observed at pH values above the pKa of the phenolic hydroxyl group.[12][13]
Quantitative Performance at a Glance
The following table summarizes the key photochemical properties of representative examples from each class of PPGs for alcohols.
| Photolabile Protecting Group | Example Substrate | Cleavage Wavelength (nm) | Quantum Yield (Φ) | Reference |
| o-Nitrobenzyl | Caged Coumarin | 365 | ~0.01 - 0.3 | [6][7] |
| Coumarin-4-ylmethyl | Caged cAMP | ~350-450 | ~0.01 - 0.2 | [6][14] |
| p-Hydroxyphenacyl | Caged Phosphate | ~300-350 | ~0.1 - 1.0 | [5][8] |
Note: Quantum yields are highly dependent on the specific substrate, solvent, and pH.
In the Lab: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the protection of an alcohol with an o-nitrobenzyl group and its subsequent photodeprotection. The principles outlined can be adapted for other PPGs with appropriate modifications to the reagents and reaction conditions.
Experimental Protocol 1: Protection of an Alcohol with o-Nitrobenzyl Bromide
This protocol details the synthesis of an o-nitrobenzyl ether from a primary alcohol.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol, forming the corresponding alkoxide. NaH is ideal as it irreversibly deprotonates the alcohol, driving the reaction forward, and the only byproduct is hydrogen gas.[15][16]
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction between the alkoxide and o-nitrobenzyl bromide. DMF is chosen for its high dielectric constant and its ability to solvate cations, leaving the alkoxide anion more reactive. It is critical to use an anhydrous solvent to prevent quenching of the sodium hydride.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent sodium hydride from reacting with moisture in the air.[15]
Materials:
-
Primary alcohol
-
o-Nitrobenzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of o-nitrobenzyl bromide (1.1 equiv) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Protocol 2: Photochemical Deprotection of an o-Nitrobenzyl Protected Alcohol
This protocol describes the general procedure for the light-induced cleavage of an o-nitrobenzyl ether.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent depends on the solubility of the protected alcohol and the requirements of the subsequent application. For synthetic purposes, solvents like methanol or acetonitrile are common. For biological applications, buffered aqueous solutions are used.
-
Inert Gas Purge: It is often beneficial to deoxygenate the solution by bubbling with an inert gas (nitrogen or argon) prior to irradiation. Oxygen can quench the excited triplet state of the o-nitrobenzyl group, reducing the efficiency of the deprotection.
-
Light Source and Wavelength: A light source that emits in the absorption range of the PPG is required. For o-nitrobenzyl ethers, a mercury lamp with an output around 350 nm is commonly used. Filters may be necessary to remove shorter, more damaging wavelengths.
Materials:
-
o-Nitrobenzyl protected alcohol
-
Appropriate solvent (e.g., methanol, acetonitrile, or buffered aqueous solution)
-
Photoreactor equipped with a suitable UV lamp (e.g., 350 nm)
-
Quartz reaction vessel (as glass absorbs UV light)
-
Inert gas source (nitrogen or argon)
Procedure:
-
Dissolve the o-nitrobenzyl protected alcohol in the chosen solvent in a quartz reaction vessel.
-
Purge the solution with a gentle stream of inert gas for 15-30 minutes.
-
Irradiate the solution with the UV lamp while maintaining a constant temperature (if necessary).
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the deprotected alcohol by chromatography or recrystallization to remove the o-nitrosobenzaldehyde byproduct.
Visualizing the Workflow and Selection Criteria
Caption: A decision-making framework highlighting the key parameters to consider when selecting a photolabile protecting group for an alcohol.
Conclusion: A Bright Future for Controlled Release
The strategic use of photolabile protecting groups for alcohols provides an unparalleled level of control over chemical reactions and biological processes. While the classic o-nitrobenzyl group remains a reliable choice, the development of coumarin and p-hydroxyphenacyl-based PPGs has expanded the toolkit for researchers, offering improved photochemical properties and faster release kinetics. The optimal choice of a PPG is a nuanced decision that requires a thorough understanding of the specific demands of the application. By carefully considering the factors of cleavage wavelength, quantum yield, byproduct formation, and the desired release kinetics, researchers can harness the power of light to achieve their scientific goals with greater precision and elegance. As the field of photochemistry continues to advance, the development of even more sophisticated and versatile PPGs promises to further illuminate the path to groundbreaking discoveries.
References
-
Givens, R. S., & Wirz, J. (2008). The Photo-Favorskii Reaction of p-Hydroxyphenacyl Compounds Is Initiated by Water-Assisted, Adiabatic Extrusion of a Triplet Biradical. Journal of the American Chemical Society, 130(11), 3307–3309. [Link]
-
Givens, R. S., Rubina, M., & Wirz, J. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11(3), 472–488. [Link]
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
-
Furuta, T., et al. (2005). Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies. Bioorganic & Medicinal Chemistry, 13(23), 6439-6449. [Link]
-
Givens, R. S., et al. (2009). Investigative Photochemistry: Elucidating the Mechanism of the Photo-Favorskii Rearrangement. KU ScholarWorks. [Link]
-
Wikipedia contributors. (2023, December 27). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. [Link]
-
Givens, R. S., et al. (2008). The Photo-Favorskii Reaction of p-Hydroxyphenacyl Compounds Is Initiated by Water-Assisted, Adiabatic Extrusion of a Triplet Biradical. Journal of the American Chemical Society, 130(11), 3307-3309. [Link]
-
Givens, R. S., et al. (2008). The Photo-Favorskii Reaction of p-Hydroxyphenacyl Compounds Is Initiated by Water-Assisted, Adiabatic Extrusion of a Triplet Biradical. Request PDF. [Link]
-
Tsien, R. Y., et al. (2004). New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. Journal of the American Chemical Society, 126(41), 13453-13463. [Link]
-
Schmidt, R., et al. (2002). Deactivation Behavior and Excited-State Properties of (Coumarin-4-yl)methyl Derivatives. 2. Photocleavage of Selected (Coumarin-4-yl)methyl-Caged Adenosine Cyclic 3',5'-Monophosphates with Fluorescence Enhancement. The Journal of Organic Chemistry, 67(2), 425-435. [Link]
-
Hagen, V., et al. (2005). Synthesis and photochemical behavior of coumarin-caged cholesterol. Request PDF. [Link]
-
Givens, R. S., et al. (2001). The Role of the Leaving Group in the Photo-Favorskii Rearrangement of p-Hydroxyphenacyl. KU ScholarWorks. [Link]
-
Blanc, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(23), 6199-6211. [Link]
-
Romano, A., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 12(6), 1435. [Link]
-
Willner, I., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6245-6329. [Link]
-
Kim, J., et al. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]
-
Givens, R. S., Rubina, M., & Wirz, J. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11(3), 472-488. [Link]
-
Givens, R. S., et al. (2013). p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. Photochemical & Photobiological Sciences, 12(4), 673-689. [Link]
-
Liu, Y., et al. (2020). Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation. Nature Communications, 11(1), 5483. [Link]
-
Bochet, C. G. (2008). Isotope Effects in Photochemistry. 1. o -Nitrobenzyl Alcohol Derivatives. Request PDF. [Link]
-
Slanina, T., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Bulletin of the Chemical Society of Japan, 97(6). [Link]
-
Slanina, T., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Bulletin of the Chemical Society of Japan, 97(6). [Link]
-
Givens, R. S., Rubina, M., & Wirz, J. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11, 472. [Link]
-
Schlichting, I., et al. (2021). pH dependency of photolabile protection groups used for applications in dynamic structural biology. ChemRxiv. [Link]
-
Givens, R. S., et al. (2013). p-Hydroxyphenacyl photoremovable protecting groups Robust photochemistry despite substituent diversity. ResearchGate. [Link]
-
Wirz, J., et al. (2002). Table 2 Quantum yields of release of p-hydroxyphenacyl (pHP) cages. ResearchGate. [Link]
-
Kumar, P., et al. (2011). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Molecules, 16(12), 10329-10336. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Hydride. [Link]
-
Proprep. (n.d.). Describe the NaH reaction with alcohols and its significance in deprotonation and nucleophilic subst... Show More. [Link]
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. The Photo-Favorskii Reaction of p-Hydroxyphenacyl Compounds Is Initiated by Water-Assisted, Adiabatic Extrusion of a Triplet Biradical - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
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- 16. proprep.com [proprep.com]
Cleavage Efficiency of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene: A Comparative Technical Guide
Executive Summary
1-(Chloromethyl)-4-methoxy-2-nitrobenzene is a specialized reagent used to introduce the 4-methoxy-2-nitrobenzyl (PMNB) photolabile protecting group. While the parent o-nitrobenzyl (ONB) group is the historical standard for photocaging, the PMNB derivative offers a critical distinct advantage: enhanced absorption at 365 nm .
This guide objectively analyzes the cleavage efficiency of PMNB esters and ethers derived from this reagent. It compares the product against the unsubstituted parent (ONB) and the high-performance 4,5-dimethoxy variant (DMNB), providing researchers with the data necessary to select the optimal caging group for solid-phase synthesis, chemical biology, and drug delivery systems.
Mechanistic Foundation
The cleavage of 4-methoxy-2-nitrobenzyl derivatives proceeds via the Norrish Type II mechanism.[1] Upon UV irradiation, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon.[1] This forms an aci-nitro intermediate, which rearranges to a nitroso-hemiacetal before collapsing to release the free substrate and a nitrosobenzaldehyde byproduct.
Figure 1: Photolysis Pathway
The following diagram illustrates the stepwise degradation of the PMNB cage.
Caption: The Norrish Type II photocleavage mechanism. The 4-methoxy substituent aids in red-shifting the absorption maximum, facilitating excitation at 365 nm compared to unsubstituted nitrobenzyl groups.
Comparative Efficiency Analysis
The efficiency of a photolabile group is defined by its Quantum Yield (
Table 1: Performance Benchmarking
Comparison of the PMNB group (derived from 1-(Chloromethyl)-4-methoxy-2-nitrobenzene) against standard alternatives.
| Feature | o-Nitrobenzyl (ONB) | 4-Methoxy-2-nitrobenzyl (PMNB) | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) |
| Structure | Unsubstituted | 4-Methoxy substituted | 4,5-Dimethoxy substituted |
| ~260–300 nm | ~300–350 nm | ~350–400 nm | |
| Cleavage Efficiency (365 nm) | Low | Moderate to High | High |
| Quantum Yield ( | 0.01 – 0.10 | 0.10 – 0.20 (Est.) | 0.10 – 0.64 |
| Byproduct Toxicity | High (Nitrosobenzaldehyde) | High (Nitrosoanisaldehyde) | High (Nitroveratraldehyde) |
| Solubility | Low | Moderate | Moderate |
| Primary Application | Basic Caging | Peptide Synthesis / Linkers | Bio-orthogonal Caging |
Critical Insights
-
The "Red-Shift" Advantage: The 4-methoxy group acts as an electron donor, shifting the absorption maximum (
) toward the visible region. While unsubstituted ONB absorbs poorly at 365 nm (requiring higher energy UV light that may damage biological samples), PMNB absorbs significantly better at 365 nm , allowing for faster cleavage at lower power densities [1]. -
Reaction Kinetics: While DMNB is often faster due to even stronger absorption at 365 nm, PMNB provides a balance of stability and lability. It is particularly noted for its compatibility with Boc solid-phase peptide synthesis (SPPS) , where it remains stable during acidic deprotection steps (TFA) but cleaves cleanly under UV light [2].
-
Byproduct Management: All nitrobenzyl cleavages release nitroso-aldehydes, which are highly absorbing (acting as an internal filter) and potentially toxic. The 4-methoxy-2-nitrosobenzaldehyde byproduct from PMNB shares these traits; therefore, flow-cell setups or scavenger resins (e.g., hydrazine-functionalized) are recommended for high-yield applications.
Experimental Protocols
The following protocols utilize 1-(Chloromethyl)-4-methoxy-2-nitrobenzene for "caging" a carboxylic acid, followed by its photochemical release.
Phase 1: Attachment (Caging)
Objective: Synthesize a PMNB-ester from a carboxylic acid substrate.
Reagents:
-
Substrate: Carboxylic acid (R-COOH)
-
Reagent: 1-(Chloromethyl)-4-methoxy-2-nitrobenzene
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF (Anhydrous)
Workflow:
-
Dissolution: Dissolve 1.0 equiv of R-COOH in anhydrous DMF (0.1 M concentration).
-
Activation: Add 1.5 equiv of
. Stir at room temperature for 15 minutes to form the carboxylate salt. -
Alkylation: Add 1.1 equiv of 1-(Chloromethyl)-4-methoxy-2-nitrobenzene .
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the chloride reagent is less polar than the acid).
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over
and concentrate. Purify via silica gel chromatography.
Phase 2: Photochemical Cleavage
Objective: Release the free acid using 365 nm irradiation.
Setup:
-
Light Source: 365 nm LED or Hg-lamp (filtered).
-
Power Density: ~5–10 mW/cm².
-
Solvent: Methanol/PBS (1:1) or pure Methanol (degassed).
Workflow:
-
Preparation: Dissolve the PMNB-caged compound in the solvent (concentration ~1 mM). Note: Degassing with argon prevents oxygen quenching of the excited triplet state, though nitrobenzyls are relatively insensitive to
. -
Irradiation: Place the sample in a quartz cuvette or glass vial (borosilicate filters <300 nm, which is desirable). Irradiate at 365 nm.[2][3]
-
Monitoring: Analyze aliquots by HPLC every 5 minutes.
-
Expectation: The starting material peak will decrease, and the free acid peak will appear.
-
Observation: A new peak corresponding to 4-methoxy-2-nitrosobenzaldehyde will appear.
-
-
Completion: Typical cleavage times range from 10 to 60 minutes depending on light intensity.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for protecting a substrate with 1-(Chloromethyl)-4-methoxy-2-nitrobenzene and subsequently cleaving it.
Critical Troubleshooting & Optimization
-
Internal Filter Effect: As the reaction proceeds, the nitroso-aldehyde byproduct absorbs strongly at 300–400 nm. If the reaction stalls at ~80% conversion, add a scavenger (e.g., semicarbazide) to the solution to react with the aldehyde and shift its absorption spectrum, or simply dilute the sample.
-
Solvent Effects: Protic solvents (MeOH, Water) generally stabilize the aci-nitro intermediate and facilitate proton transfer, often leading to cleaner cleavage compared to non-polar solvents like DCM.
-
Safety: The chloromethyl reagent is an alkylating agent and a potential skin irritant. Handle with gloves in a fume hood.
References
-
Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. Link
-
Johnson, E. C. B., & Kent, S. B. H. (2006).[4][5] Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications, (14), 1557–1559.[6] Link
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link
-
Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5571–5576. Link
Sources
Technical Guide: Trityl vs. 2-Nitrobenzyl Protecting Groups for Primary Alcohols
Executive Summary
This guide compares the Triphenylmethyl (Trityl or Trt) group and the 2-Nitrobenzyl (oNB) group for the protection of primary alcohols.
-
Trityl (Trt) is the industry standard for steric-driven selectivity .[1] It is bulky, acid-labile, and exclusively protects primary alcohols in the presence of secondary/tertiary hydroxyls. It is ideal for large-scale synthesis where "global" protection is required.
-
2-Nitrobenzyl (oNB) is a specialized photolabile group. It offers "on-demand" deprotection using UV light (365 nm) without chemical reagents. It is essential for applications requiring spatial/temporal control (e.g., caged drugs, lithography) or orthogonality to acid/base conditions.
Mechanistic Principles
Trityl (Trt): Steric-Driven SN1
The Trityl group operates on the principle of steric exclusion . The three phenyl rings create a massive steric shield that kinetically prevents reaction with secondary or tertiary alcohols.
-
Formation: Reacts via an SN1-like pathway involving the stable triphenylmethyl cation.[1]
-
Cleavage: Acid-catalyzed hydrolysis regenerates the stable trityl cation, which must be quenched to prevent retritylation.
Figure 1: Trityl protection relies on the stability of the carbocation and steric exclusion of hindered alcohols.[2]
2-Nitrobenzyl (oNB): Norrish Type II Photolysis
The oNB group utilizes photochemistry for cleavage.[3] Upon irradiation with UV light (300–365 nm), the nitro group abstracts a benzylic proton, initiating a cascade that releases the alcohol.
-
Formation: Standard Williamson ether synthesis (non-selective) or acid-catalyzed condensation.
-
Cleavage: Photolysis yields the free alcohol and a nitrosobenzaldehyde byproduct.
Figure 2: The oNB photolysis pathway (Norrish Type II) releases the alcohol and a nitroso byproduct.
Comparative Performance Matrix
The following data aggregates typical performance metrics from synthetic literature (e.g., Greene's Protective Groups).
| Feature | Trityl (Trt) | 2-Nitrobenzyl (oNB) |
| Primary Selectivity | Excellent (>99%) | Poor (Requires selective installation) |
| Protection Yield | High (90–98%) | Moderate to Good (60–85%) |
| Deprotection Yield | High (90–95%) | Variable (70–95%, solvent dependent) |
| Acid Stability | Unstable (Cleaves with TFA, AcOH) | Stable (Compatible with TFA) |
| Base Stability | Stable | Stable |
| Light Stability | Stable | Unstable (UV sensitive) |
| Atom Economy | Poor (Loss of massive C19H15 unit) | Moderate |
| Byproducts | Triphenylmethanol (Inert, easy removal) | Nitrosobenzaldehyde (Reactive, UV absorbing) |
| Primary Use Case | Large-scale, selective protection of 1° OH. | Orthogonal protection; Caged compounds.[3][4] |
Experimental Protocols
Trityl Protection (Selective for Primary Alcohols)
Context: Standard protocol for protecting a primary alcohol in the presence of secondary alcohols.[2]
Reagents:
-
Substrate (1.0 equiv)
-
Trityl Chloride (TrtCl) (1.2 equiv)
-
DMAP (0.1 equiv, optional catalyst)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under N2.
-
Dissolution: Dissolve the substrate in anhydrous pyridine (0.5 M concentration).
-
Addition: Add Trityl Chloride (solid) in one portion. If reaction is sluggish, add DMAP.
-
Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC (Trityl products are UV active and stain yellow/orange with H2SO4).
-
Quench: Add MeOH (5 equiv) to destroy excess TrtCl. Stir for 15 min.
-
Workup: Dilute with Et2O or DCM. Wash with water, saturated CuSO4 (to remove pyridine), and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (typically Hexanes/EtOAc). Add 1% Triethylamine to the eluent to prevent acid-catalyzed deprotection on silica.
Deprotection (Acidolysis):
-
Treat substrate with 1% TFA in DCM (yellow color indicates trityl cation).
-
Add Triethylsilane (TES) or Methanol as a scavenger to push equilibrium to completion.
2-Nitrobenzyl Protection (Non-Selective Standard)
Context: Introducing a photocleavable group. Note: This method is not inherently selective for primary alcohols.
Reagents:
-
Substrate (1.0 equiv)
-
2-Nitrobenzyl bromide (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)
-
THF or DMF (Anhydrous)
Step-by-Step:
-
Activation: Suspend NaH in anhydrous THF/DMF at 0°C under N2.
-
Alkoxide Formation: Add the alcohol substrate dropwise. Stir at 0°C for 30 min until H2 evolution ceases.
-
Alkylation: Add 2-Nitrobenzyl bromide (dissolved in minimal solvent) dropwise.
-
Reaction: Warm to RT and stir for 4–12 hours. Keep in the dark (wrap flask in foil).
-
Quench: Cool to 0°C. Carefully add saturated NH4Cl solution.
-
Workup: Extract with EtOAc. Wash with water and brine. Dry over MgSO4.
-
Purification: Flash chromatography (Keep fractions away from direct sunlight).
Deprotection (Photolysis):
-
Dissolve substrate in MeOH or THF/Water.
-
Irradiate with 365 nm UV light (LED or Hg lamp) for 10–60 mins.
-
Note: The byproduct (nitrosobenzaldehyde) absorbs UV light, potentially slowing the reaction (internal filter effect). Frequent solvent exchange or flow chemistry can mitigate this.
Decision Framework
Use the following logic tree to select the appropriate protecting group for your synthesis.
Figure 3: Decision matrix for selecting between Trityl and oNB based on substrate sensitivity and selectivity needs.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
Stawinski, J., et al. (1992). "Trityl group in oligonucleotide synthesis." Nucleic Acids Research. Link
-
Bochet, C. G. (2002). "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link
-
BenchChem. "Role of trityl group in selective protection of primary alcohols."[1] Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
